molecular formula C10H8ClNO3 B182475 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 26518-76-3

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B182475
CAS No.: 26518-76-3
M. Wt: 225.63 g/mol
InChI Key: MIAHXWVABDHISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block.>

Properties

IUPAC Name

6-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAHXWVABDHISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377455
Record name 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26518-76-3
Record name 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26518-76-3

This technical guide provides a comprehensive overview of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a solid, off-white crystalline compound. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 26518-76-3
Molecular Formula C₁₀H₈ClNO₃
Molecular Weight 225.63 g/mol
Melting Point 228-230 °C
Appearance Off-white crystalline solid
Purity ≥97% (HPLC)
Solubility Soluble in organic solvents such as DMSO and DMF

Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of the parent compound, 2H-1,4-benzoxazin-3(4H)-one. This electrophilic aromatic substitution introduces the chloroacetyl group at the 6-position of the benzoxazinone ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2H-1,4-benzoxazin-3(4H)-one

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled suspension while stirring.

  • To this mixture, add a solution of 2H-1,4-benzoxazin-3(4H)-one in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[1]

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions 2H-1,4-benzoxazin-3(4H)-one 2H-1,4-benzoxazin-3(4H)-one Reaction Mixture Reaction Mixture 2H-1,4-benzoxazin-3(4H)-one->Reaction Mixture Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Mixture Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Reaction Mixture Anhydrous DCM Anhydrous DCM Anhydrous DCM->Reaction Mixture 0°C to RT 0°C to RT 0°C to RT->Reaction Mixture This compound This compound Reaction Mixture->this compound Friedel-Crafts Acylation

Synthetic pathway for this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its chloroacetyl group provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Derivatives of this compound have shown promise in several therapeutic areas and as agrochemicals:

  • Anticancer Agents: Benzoxazinone derivatives have been investigated for their potential to inhibit cancer cell proliferation.[2]

  • Antifungal Agents: The 1,4-benzoxazin-3-one scaffold is present in compounds with notable antifungal activity against various phytopathogenic fungi.[3]

  • Anti-inflammatory Agents: Certain derivatives have been evaluated for their anti-inflammatory properties.

  • Herbicides and Pesticides: This compound is a precursor for the development of new herbicides and pesticides.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives have been shown to interact with specific biological targets and modulate cellular signaling pathways.

Anticancer Activity: Targeting c-Myc Expression

Certain benzoxazinone derivatives have been found to exhibit anticancer activity by targeting the c-Myc oncogene, which is overexpressed in many human cancers.[2]

Mechanism of Action:

These compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[2] This stabilization of the G-quadruplex inhibits the transcription of c-Myc, leading to the downregulation of c-Myc mRNA and protein levels.[2] The subsequent decrease in c-Myc expression results in the inhibition of cancer cell proliferation and migration.[2]

G Anticancer Mechanism of Benzoxazinone Derivatives cluster_drug Drug Action cluster_cellular Cellular Processes Benzoxazinone Derivative Benzoxazinone Derivative G-quadruplex Formation G-quadruplex Formation Benzoxazinone Derivative->G-quadruplex Formation c-Myc Promoter c-Myc Promoter c-Myc Transcription c-Myc Transcription c-Myc Promoter->c-Myc Transcription G-quadruplex Formation->c-Myc Transcription c-Myc mRNA c-Myc mRNA c-Myc Transcription->c-Myc mRNA Cell Proliferation Cell Proliferation c-Myc mRNA->Cell Proliferation Cell Migration Cell Migration c-Myc mRNA->Cell Migration

Downregulation of c-Myc expression by benzoxazinone derivatives.
Experimental Protocols for Biological Assays

  • Culture a confluent monolayer of cancer cells in a multi-well plate.

  • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration.

  • Treat cancer cells with the benzoxazinone derivative for a specified period.

  • Isolate total RNA from the treated and untreated (control) cells using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • Perform quantitative PCR (qPCR) using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the qPCR data to determine the relative expression level of c-Myc mRNA in the treated cells compared to the control cells.[2]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in the construction of diverse molecular scaffolds has led to the discovery of numerous compounds with significant biological activities, particularly in the areas of oncology and mycology. The continued exploration of derivatives based on this core structure holds great promise for the development of novel therapeutic agents and agrochemicals.

References

An In-Depth Technical Guide to the Physical Properties of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive chloroacetyl group and a benzoxazinone scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClNO₃[1][2]
Molecular Weight 225.63 g/mol [1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point 228-230 °C[1]
CAS Number 26518-76-3[1]
Purity ≥98%[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. While a complete, assigned spectrum for this compound is not published, typical chemical shifts for related benzoxazinone structures are reported.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the oxazine ring, and the methylene protons of the chloroacetyl group.

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the amide and ketone, the aromatic carbons, and the methylene carbons. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine and oxygen atoms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process involving the N-acylation of an aminophenol followed by an intramolecular cyclization. A representative protocol is detailed below.

Step 1: Synthesis of 2-Chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide

A solution of 6-amino-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Chloroacetyl chloride is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization to form this compound

The crude intermediate from Step 1 is dissolved in a high-boiling point solvent such as dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is heated to reflux for several hours.[5] The reaction is monitored by TLC. After completion, the mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[4]

Determination of Melting Point

The melting point of the purified this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.[6]

Mandatory Visualizations

Synthetic Pathway of this compound

G Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction Step 1: N-Acylation cluster_2 Reaction Step 2: Intramolecular Cyclization 6-amino-2H-1,4-benzoxazin-3(4H)-one 6-amino-2H-1,4-benzoxazin-3(4H)-one Intermediate 2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide 6-amino-2H-1,4-benzoxazin-3(4H)-one->Intermediate DCM, Et3N Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Intermediate Final_Product This compound Intermediate->Final_Product DMF, K2CO3, Reflux

Caption: A diagram illustrating the two-step synthesis of the target compound.

Experimental Workflow for Physical Property Determination

G Workflow for Physical Property Determination Start Start: Purified Compound Melting_Point Melting Point Determination Start->Melting_Point Capillary Method NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Start->NMR_Spectroscopy Dissolve in appropriate deuterated solvent Solubility_Test Solubility Testing Start->Solubility_Test Test in various solvents (e.g., DMSO, DMF, Ethanol) Data_Analysis Data Analysis and Structure Confirmation Melting_Point->Data_Analysis NMR_Spectroscopy->Data_Analysis Solubility_Test->Data_Analysis End End: Characterized Compound Data_Analysis->End

Caption: A generalized workflow for the characterization of the physical properties.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including:

  • Antifungal Agents: The benzoxazinone scaffold is present in several compounds with potent antifungal activity.[4]

  • Anticancer Agents: Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Serotonin-3 (5-HT3) Receptor Antagonists: Modifications of the benzoxazinone structure have led to the development of potent 5-HT3 receptor antagonists, which are used to manage nausea and vomiting, particularly in chemotherapy patients.[7]

  • Platelet Aggregation Inhibitors: Certain derivatives have shown the ability to inhibit ADP-induced platelet aggregation, suggesting potential applications in cardiovascular disease.[8]

The reactivity of the chloroacetyl group allows for facile introduction of various substituents, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material in the drug discovery and development process.

References

An In-depth Technical Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. This heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the benzoxazine scaffold, characterized by a chloroacetyl group at the 6-position of the aromatic ring. This functional group enhances its reactivity and makes it a key intermediate for further chemical modifications.[1]

Chemical Identifiers
IdentifierValue
IUPAC Name 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
CAS Number 26518-76-3[2][3]
Molecular Formula C₁₀H₈ClNO₃[2][3]
Molecular Weight 225.63 g/mol
SMILES ClCC(=O)c1ccc2OCC(=O)Nc2c1
InChI Key MIAHXWVABDHISZ-UHFFFAOYSA-N
Physicochemical Data
PropertyValueSource
Appearance Off-white crystalline solid[1]
Melting Point 228-230 °C
Purity ≥ 97% (HPLC), >98.0%(GC)[1][2][3]
Storage Room Temperature (Recommended in a cool and dark place, <15°C)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the parent scaffold, 2H-1,4-benzoxazin-3(4H)-one, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group.

Synthesis of 2H-1,4-benzoxazin-3(4H)-one

A common method for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core involves the reaction of o-aminophenol with chloroacetyl chloride.[4]

  • To a solution of o-aminophenol in a suitable solvent (e.g., dry acetone), add anhydrous potassium carbonate.

  • Cool the mixture in an ice bath (0-5 °C).

  • Add chloroacetyl chloride dropwise to the cooled mixture with constant stirring.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to form the intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide.

  • The intermediate is then cyclized by refluxing in a solvent like anhydrous DMF with a base such as potassium carbonate to yield 2H-1,4-benzoxazin-3(4H)-one.[4][5]

Friedel-Crafts Acylation of 2H-1,4-benzoxazin-3(4H)-one

The introduction of the chloroacetyl group at the 6-position of the benzoxazinone ring is achieved via a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

  • Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled suspension with stirring to form the acylium ion electrophile.[6]

  • Add a solution of 2H-1,4-benzoxazin-3(4H)-one in the same solvent dropwise to the reaction mixture. The reaction is exothermic and the rate of addition should be controlled.[6]

  • After the addition, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring.

  • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[6]

  • The product is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.

G cluster_synthesis Synthesis Workflow 2H-1,4-benzoxazin-3(4H)-one 2H-1,4-benzoxazin-3(4H)-one Reaction Reaction 2H-1,4-benzoxazin-3(4H)-one->Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Lewis Acid Catalyst Quenching Quenching Reaction->Quenching Reaction Mixture Purification Purification Quenching->Purification Crude Product Final Product Final Product Purification->Final Product 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the NH proton, and the methylene protons of the chloroacetyl group. The chemical shifts and splitting patterns will be characteristic of the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the lactam and the ketone, the aromatic carbons, and the methylene carbons of the oxazine ring and the chloroacetyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of both the lactam and the ketone, and C-Cl stretching.

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (225.63 g/mol ) and fragmentation patterns characteristic of the loss of functional groups such as the chloroacetyl moiety.

Biological Activity and Potential Applications

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7] The chloroacetyl group in the target molecule is a reactive electrophile, making it a candidate for forming covalent bonds with biological nucleophiles, such as cysteine residues in proteins.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Recent studies have highlighted the potential of benzoxazinone derivatives as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers.[8][9][10] This pathway plays a crucial role in cell proliferation, survival, and apoptosis.[10][11] Inhibition of key kinases in this pathway, such as PI3Kα, is a promising strategy for cancer therapy.[8][12]

G cluster_pathway PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation\n& Survival promotes Apoptosis Apoptosis Downstream Effectors->Apoptosis inhibits Inhibitor 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one (Proposed) Inhibitor->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols for Biological Evaluation

In Vitro PI3Kα Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PI3Kα.

  • Reagent Preparation: Prepare solutions of purified recombinant PI3Kα enzyme, a lipid substrate (e.g., PI(4,5)P2), ATP, and the test compound at various concentrations.[13]

  • Assay Setup: In a 384-well plate, pre-incubate the PI3Kα enzyme with the test compound or vehicle control.[13][14]

  • Kinase Reaction: Initiate the reaction by adding the lipid substrate and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).[13][14]

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[13][15]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition data against the compound concentration.[13][14]

Anticancer Drug Screening Workflow

A typical workflow for screening the anticancer potential of a compound involves a series of in vitro assays.

G cluster_workflow Anticancer Drug Screening Workflow Compound Synthesis Compound Synthesis Cell Viability Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound Synthesis->Cell Viability Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell Viability Assay->Apoptosis Assay Active Compounds Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay->Cell Cycle Analysis Western Blot Western Blot Analysis (Target Pathway Proteins) Cell Cycle Analysis->Western Blot In Vivo Studies In Vivo Studies Western Blot->In Vivo Studies Promising Lead

Caption: A generalized workflow for the preclinical screening of potential anticancer compounds.

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[14]

  • Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the absorbance or luminescence, which correlates with the number of viable cells.[16]

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a scaffold in drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its reactive chloroacetyl group allows for further derivatization. The potential for derivatives of this compound to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt pathway, makes it a molecule of high interest for the development of novel anticancer therapeutics. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic building block with applications in the development of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-step process, commencing with the formation of the 2H-1,4-benzoxazin-3(4H)-one core, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group at the 6-position. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary steps. The first step involves the cyclization of a 2-aminophenol with chloroacetyl chloride to form the foundational 2H-1,4-benzoxazin-3(4H)-one ring structure. The second step is a regioselective Friedel-Crafts acylation of the benzoxazinone core using chloroacetyl chloride in the presence of a Lewis acid catalyst to yield the final product.

Overall Synthesis Pathway 2-Aminophenol 2-Aminophenol Step1 Step 1: Cyclization 2-Aminophenol->Step1 Chloroacetyl_Chloride_1 Chloroacetyl Chloride Chloroacetyl_Chloride_1->Step1 Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Step1->Benzoxazinone Step2 Step 2: Friedel-Crafts Acylation Benzoxazinone->Step2 Chloroacetyl_Chloride_2 Chloroacetyl Chloride Chloroacetyl_Chloride_2->Step2 Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Step2 Final_Product This compound Step2->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

The initial step involves the formation of the heterocyclic core, 2H-1,4-benzoxazin-3(4H)-one, through the reaction of 2-aminophenol with chloroacetyl chloride. This reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 2H-1,4-benzoxazin-3(4H)-one and its derivatives.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in a suitable solvent such as dichloromethane or acetone.

  • Addition of Base: Add a base, for instance, anhydrous potassium carbonate or sodium bicarbonate, to the solution to act as an acid scavenger.

  • Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath (0-5 °C). Add chloroacetyl chloride dropwise to the stirred solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like methanol or ethanol to obtain pure 2H-1,4-benzoxazin-3(4H)-one.

Reagents for Step 1
ReagentMolar Mass ( g/mol )Role
2-Aminophenol109.13Starting Material
Chloroacetyl Chloride112.94Reagent
Potassium Carbonate138.21Base
Dichloromethane84.93Solvent
Methanol32.04Recrystallization Solvent

Step 2: Friedel-Crafts Chloroacetylation

The second step is the introduction of the chloroacetyl group at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one ring via a Friedel-Crafts acylation. This reaction utilizes a Lewis acid catalyst to generate a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Experimental Protocol

This protocol is based on general procedures for Friedel-Crafts acylation.[4]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (or another suitable Lewis acid like ferric chloride) in a dry, inert solvent such as dichloromethane or carbon disulfide.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Add chloroacetyl chloride dropwise from the dropping funnel.

  • Addition of Substrate: To the resulting mixture, add a solution of 2H-1,4-benzoxazin-3(4H)-one in the same solvent dropwise.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reagents for Step 2
ReagentMolar Mass ( g/mol )Role
2H-1,4-benzoxazin-3(4H)-one149.15Substrate
Chloroacetyl Chloride112.94Acylating Agent
Aluminum Chloride (anhydrous)133.34Lewis Acid Catalyst
Dichloromethane84.93Solvent
Hydrochloric Acid36.46Work-up
Friedel-Crafts Acylation Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction.

Friedel-Crafts Acylation Mechanism cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution Chloroacetyl_Chloride Cl-C(=O)-CH2Cl Complex [Cl-C(=O)-CH2Cl---AlCl3] Chloroacetyl_Chloride->Complex + AlCl3 AlCl3 AlCl3 Acylium_Ion [O=C+-CH2Cl <-> +O#C-CH2Cl] Acylium Ion Complex->Acylium_Ion AlCl4- AlCl4- Complex->AlCl4- Sigma_Complex Sigma Complex (Resonance Stabilized) HCl HCl AlCl4-->HCl + H+ AlCl3_regen AlCl3 AlCl4-->AlCl3_regen + H+ Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Benzoxazinone->Sigma_Complex + Acylium Ion Product_Complex [Product---AlCl3] Sigma_Complex->Product_Complex - H+ Final_Product This compound Product_Complex->Final_Product + H2O (work-up)

Figure 2: Mechanism of the Friedel-Crafts acylation step.

Quantitative Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one26518-71-8C₁₀H₉NO₃191.18->98.0%
This compound26518-76-3C₁₀H₈ClNO₃225.63228-230≥ 98%

Data sourced from commercial suppliers and chemical databases.[5][6]

References

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Chemical Identity and Properties

This compound is a heterocyclic building block with the IUPAC name 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one .[1][2][3] It is a versatile compound utilized in the synthesis of various bioactive molecules due to its unique benzoxazine structure and the reactive chloroacetyl group.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one[1]
CAS Number 26518-76-3[1][3]
Molecular Formula C₁₀H₈ClNO₃[1][3]
Molecular Weight 225.63 g/mol [1][3]
Appearance Off-white crystalline solid[1]
Melting Point 228-230 °C[3]
Purity ≥ 97% (HPLC)[1]
InChI Key MIAHXWVABDHISZ-UHFFFAOYSA-N[3]
SMILES String ClCC(=O)c1ccc2OCC(=O)Nc2c1[3]

Synthesis

Alternatively, the synthesis of the core 1,4-benzoxazin-3-one ring can be achieved through the reaction of an o-aminophenol derivative with chloroacetyl chloride.[4] For instance, the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in DMF.[5]

General Experimental Protocol for the Synthesis of a 1,4-Benzoxazin-3-one Ring System:

A mixture of an appropriate o-aminophenol, a base such as anhydrous potassium carbonate, and a solvent like dry acetone or DMF is prepared. To this mixture, chloroacetyl chloride is added dropwise at a low temperature (0-5 °C). The reaction is then allowed to proceed at room temperature or under reflux for several hours. After completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the benzoxazinone derivative.[4][5]

Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, including antifungal, anticancer, and antiplatelet aggregation properties.

Antifungal Activity

Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as antifungal agents against various plant pathogenic fungi.[6][7]

Table 2: In Vitro Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

CompoundFungal StrainInhibition Rate (%) at 50 µg/mLEC₅₀ (µg/mL)Reference
5l G. zeae-20.06[7][8]
5o G. zeae76.1423.17[6][7]
5q P. sasakii-26.66[7][8]
5r P. infestans-15.37[7][8]
5p C. wilt-26.76[7]
Hymexazol G. zeae49.4740.51[6][7]
Hymexazol P. sasakii-32.77[7]
Carbendazim P. infestans-34.41[7]

Experimental Protocol: Mycelium Growth Rate Method

The in vitro antifungal activity of the compounds is typically assessed using the mycelium growth rate method.[9][6] The test compounds are dissolved in a solvent and mixed with a potato dextrose agar (PDA) medium to achieve the desired concentration. The mixture is then poured into Petri dishes. A mycelial disc of the test fungus is placed at the center of each plate. The plates are incubated at a specific temperature (e.g., 25 °C) for a set period. The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group (containing only the solvent). EC₅₀ values are then determined from the dose-response curves.[9][6]

Anticancer Activity

Derivatives of 1,4-benzoxazin-3-one have shown promising anticancer activity against a variety of human cancer cell lines.[10][11] The proposed mechanisms of action include the induction of DNA damage, apoptosis, and autophagy, as well as the targeting of specific signaling pathways.[12][11][13]

Table 3: In Vitro Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
c5 Huh-7 (Liver)28.48[12]
c14 Huh-7 (Liver)32.60[12]
c16 Huh-7 (Liver)31.87[12]
c18 Huh-7 (Liver)19.05[12]
14b A549 (Lung)7.59[11]
14c A549 (Lung)18.52[11]
5b MCF-7 (Breast)17.08 µg/mL[12]
5b HeLa (Cervical)15.38 µg/mL[12]
8d-1 PI3Kα0.63 nM[14]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC₅₀ values are calculated.[10]

Mechanism of Action in Cancer

Studies on 1,4-benzoxazin-3-one derivatives suggest multiple mechanisms for their anticancer effects:

  • Induction of DNA Damage, Apoptosis, and Autophagy: Certain derivatives have been shown to induce DNA damage, as indicated by the upregulation of γ-H2AX.[12] This DNA damage can trigger apoptosis, evidenced by increased expression of caspase-7, and autophagy, as shown by elevated levels of LC3.[12][11]

  • Targeting the c-Myc G-quadruplex: Some benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[1] This leads to the downregulation of c-Myc mRNA expression, which in turn inhibits cancer cell proliferation and migration.[1]

  • PI3K/mTOR Pathway Inhibition: A number of 4-phenyl-2H-benzo[b][1][10]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[14]

Signaling Pathway Diagrams

anticancer_mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell drug Benzoxazinone Derivative cmyc c-Myc Promoter G-quadruplex Formation drug->cmyc dna_damage DNA Damage (γ-H2AX ↑) drug->dna_damage pi3k PI3K/mTOR Pathway drug->pi3k Inhibition proliferation Cell Proliferation & Migration cmyc->proliferation Inhibition apoptosis Apoptosis (Caspase-7 ↑) dna_damage->apoptosis autophagy Autophagy (LC3 ↑) dna_damage->autophagy pi3k->proliferation apoptosis->proliferation Inhibition autophagy->proliferation Inhibition

Caption: Proposed anticancer mechanisms of 1,4-benzoxazin-3-one derivatives.

Platelet Aggregation Inhibition

Derivatives of 2H-benzo[b][1][10]oxazin-3(4H)-one have been investigated for their ability to inhibit platelet aggregation.[15][16]

Table 4: Inhibition of ADP-Induced Platelet Aggregation by 2H-benzo[b][1][10]oxazin-3(4H)-one Derivatives

CompoundIC₅₀ (µmol/L)Reference
7a 10.14[15]
7b-g 10.14 - 18.83[15]
Ticlopidine 3.18[15]
Aspirin 6.07[15]

Experimental Protocol: Platelet Aggregation Assay

The antiplatelet activity is evaluated using a platelet aggregometer. Platelet-rich plasma (PRP) is prepared from blood samples collected from human volunteers or animal models. The PRP is treated with the test compound or a control, followed by the addition of a platelet aggregation-inducing agent, such as adenosine 5'-diphosphate (ADP) or collagen. The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored over time. The inhibitory activity is calculated by comparing the aggregation in the presence of the test compound to that of the control. IC₅₀ values are then determined.[17][18]

Conclusion

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have demonstrated significant potential as antifungal, anticancer, and antiplatelet agents. The diverse mechanisms of action, particularly in the context of cancer, make this scaffold an attractive starting point for the development of novel therapeutics. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of compounds.

References

The Pivotal Role of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in Drug Discovery: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While the molecule itself is primarily recognized as a key synthetic intermediate, its core structure, the 1,4-benzoxazin-3-one moiety, serves as a privileged scaffold for the development of a diverse array of biologically active agents. The presence of the electrophilic chloroacetyl group at the 6-position provides a reactive handle for facile chemical modification, enabling the synthesis of a multitude of derivatives with potent pharmacological activities. This technical guide delves into the significant role of this compound as a building block, exploring the mechanisms of action, quantitative biological data, and experimental protocols associated with its prominent derivatives in oncology, mycology, and hematology.

Introduction: The Versatility of a Core Scaffold

The 1,4-benzoxazin-3-one nucleus is a recurring motif in a variety of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with specific biological targets. This compound emerges as a particularly valuable starting material due to the reactivity of its chloroacetyl group, which readily participates in substitution reactions with nucleophiles such as amines and thiols. This reactivity allows for the systematic exploration of chemical space and the generation of libraries of compounds for high-throughput screening. Researchers have successfully leveraged this scaffold to develop novel therapeutic agents, particularly in the fields of anti-cancer and anti-inflammatory drugs, as well as herbicides and fungicides.[1]

Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Induction of DNA Damage and Autophagy

Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety have revealed a mechanism involving the induction of DNA damage and autophagy in cancer cells. These compounds have shown potent activity against several human tumor cell lines.

Signaling Pathway:

DNA_Damage_Autophagy cluster_cell Cancer Cell Benzoxazinone_Derivative 1,4-Benzoxazin-3-one Derivative DNA Nuclear DNA Benzoxazinone_Derivative->DNA Induces Damage Autophagosome Autophagosome Formation Benzoxazinone_Derivative->Autophagosome Induces gamma_H2AX γ-H2AX (DNA Damage Marker) DNA->gamma_H2AX Upregulation Apoptosis Apoptosis gamma_H2AX->Apoptosis Autophagosome->Apoptosis

Caption: DNA Damage and Autophagy Induction Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of 1,4-benzoxazin-3-one derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Quantitative Data:

Derivative ClassCell LineIC50 (µM)Reference
1,2,3-Triazole linkedA549 (Lung)7.59 - 18.52[2]
1,2,3-Triazole linkedMCF-7 (Breast)17.08 µg/mL
1,2,3-Triazole linkedHeLa (Cervical)15.38 µg/mL
Cinnamoyl derivativesA549 (Lung)Potent Inhibition[2]

Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

The 1,4-benzoxazin-3-one scaffold has also been explored for the development of novel antifungal agents.

Experimental Protocol: Mycelium Growth Rate Method

The in vitro antifungal activity of these compounds is often evaluated by the mycelium growth rate method.

  • Compound Incorporation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.

  • Plate Preparation: The medium containing the test compound is poured into sterile Petri dishes.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 3-5 days.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition of mycelial growth is calculated relative to a control plate containing only the solvent.

  • EC50 Determination: The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is then calculated.

Quantitative Data:

Derivative ClassFungal StrainEC50 (µg/mL)Reference
Acylhydrazone moietyG. zeae23.17[3]
Acylhydrazone moietyC. wilt26.76[3]
Acylhydrazone moietyP. sasakii26.66[3]
Acylhydrazone moietyP. infestans15.37[3]

Platelet Aggregation Inhibition by 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

Certain derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been identified as inhibitors of platelet aggregation, suggesting their potential as antithrombotic agents.

Mechanism of Action:

These compounds have been shown to inhibit ADP-induced platelet aggregation. The precise molecular target is often the P2Y12 receptor, a key player in platelet activation.

Signaling Pathway:

Platelet_Aggregation_Inhibition cluster_platelet Platelet ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Platelet_Activation Platelet Activation (Shape Change, Granule Release) P2Y12_Receptor->Platelet_Activation Activates Benzoxazinone_Derivative Benzoxazinone Derivative Benzoxazinone_Derivative->P2Y12_Receptor Inhibits Aggregation Platelet Aggregation Platelet_Activation->Aggregation

Caption: Inhibition of ADP-Induced Platelet Aggregation.

Experimental Protocol: In Vitro Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP).

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

  • Compound Incubation: A sample of PRP is pre-incubated with the test compound or vehicle control for a specified time at 37°C.

  • Agonist Addition: An agonist, such as ADP, is added to induce platelet aggregation, and the change in light transmission is recorded for several minutes.

  • Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value is determined.

Quantitative Data:

DerivativeAgonistIC50 (µmol/L)Reference
Compound 7aADP10.14[4]
Ticlopidine (Control)ADP3.18[4]
Aspirin (Control)ADP6.07[4]

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. While its own biological activity is not extensively characterized, its true value lies in its role as a versatile platform for the synthesis of novel and potent therapeutic agents. The derivatives stemming from this core structure have demonstrated a remarkable breadth of pharmacological activities, targeting diverse pathways in cancer, fungal infections, and thrombosis. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. Further derivatization and optimization, guided by a deeper understanding of structure-activity relationships, will undoubtedly unlock the full potential of the 1,4-benzoxazin-3-one core in drug development.

References

A Comprehensive Technical Guide on the Biological Activity of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its structurally related derivatives. The versatile 2H-1,4-benzoxazin-3(4H)-one scaffold has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

The 2H-1,4-benzoxazin-3(4H)-one core is a prominent feature in the design of novel anticancer agents. Derivatives of this compound have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with DNA replication and integrity.

Numerous studies have reported the cytotoxic effects of 2H-1,4-benzoxazin-3(4H)-one derivatives. The chloroacetyl group at the 6-position enhances the electrophilic nature of the molecule, making it a reactive precursor for the synthesis of various bioactive compounds.[1] The antiproliferative activity of these compounds has been evaluated against liver (HepG2), breast (MCF-7), colon (HCT-29), and lung (A549) cancer cell lines, among others.[2][3][4]

Table 1: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 7HepG2, MCF-7, HCT-29< 10[2]
Compound c5Huh-7 (Liver)28.48[3]
Compound c14Huh-7 (Liver)32.60[3]
Compound c16Huh-7 (Liver)31.87[3]
Compound c18Huh-7 (Liver)19.05[3]
Compound 5bMCF-7 (Breast)17.08 µg/mL[3]
Compound 5bHeLa (Cervical)15.38 µg/mL[3]
Compound 3cA549 (Lung)3.29[3]
Compound 4A549 (Lung)Not specified[4]
Compound 14bA549 (Lung)7.59 ± 0.31[4]
Compound 14cA549 (Lung)18.52 ± 0.59[4]

The anticancer activity of this compound derivatives is attributed to several mechanisms, including:

  • Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death. This is often mediated by the upregulation of pro-apoptotic proteins like p53 and caspase-3.[2] Flow cytometry analysis has confirmed a dose-dependent increase in apoptotic cells upon treatment with these compounds.[3]

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle, thereby inhibiting cancer cell proliferation. This is achieved by downregulating key cell cycle proteins such as cyclin-dependent kinase 1 (cdk1).[2]

  • DNA Damage and Topoisomerase Inhibition: These compounds can interfere with DNA synthesis and integrity. Some derivatives have been found to downregulate topoisomerase II (topo II), an enzyme crucial for DNA replication.[2] Mechanistic studies have also shown that these compounds can induce DNA damage, as evidenced by the upregulation of γ-H2AX.[3]

  • Induction of Autophagy: Some derivatives have been observed to induce autophagy, a cellular process of self-digestion, which can lead to cell death in cancer cells. This is supported by the increased expression of LC3 and the formation of autophagosomes.[3][4]

  • Targeting c-Myc G-quadruplex: Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of c-Myc mRNA.[5] These compounds are believed to induce the formation of G-quadruplex structures in the c-Myc gene promoter.[5]

Below is a diagram illustrating a proposed signaling pathway for the anticancer activity of these compounds.

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Benzoxazinone This compound Derivative p53 p53 activation Benzoxazinone->p53 cdk1 cdk1 downregulation Benzoxazinone->cdk1 topoII topo II downregulation Benzoxazinone->topoII g4 c-Myc G-quadruplex stabilization Benzoxazinone->g4 dna_damage DNA Damage (γ-H2AX ↑) Benzoxazinone->dna_damage caspase3 Caspase-3 activation Benzoxazinone->caspase3 autophagy Autophagy (LC3 ↑) Benzoxazinone->autophagy apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest cdk1->cell_cycle_arrest proliferation_inhibition Inhibition of Proliferation topoII->proliferation_inhibition g4->proliferation_inhibition dna_damage->apoptosis caspase3->apoptosis autophagy->apoptosis cell_cycle_arrest->proliferation_inhibition

Caption: Proposed signaling pathways for the anticancer activity of this compound derivatives.

Antimicrobial Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.

Several studies have synthesized and screened these compounds against a range of microbial pathogens. For instance, triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones have been identified as promising antimicrobial leads.[6] Additionally, some derivatives have shown good antibacterial activity, with the presence of chloro and methyl substituents enhancing their efficacy.[7]

Table 2: Antimicrobial Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Compound/DerivativeMicrobial StrainActivityReference
Triazole derivatives (9c, 9d, 9e)Staphylococcus aureusPromising antimicrobial leads[6]
Compound 3h (chloro and methyl substituted)Various bacteriaInhibition zones of 14-19mm[7]
Acylhydrazone derivatives (5o, 5p, 5q, 5s)G. zeae, C. wilt, P. sasakii, P. infestansGood antifungal activity[8]
Compound 5sP. infestansEC50 of 15.37 µg/ml[8]

Molecular docking studies have provided insights into the potential mechanisms of antimicrobial action. For example, some triazole derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one are thought to exert their antibacterial effect by inhibiting dehydrosqualene synthase in Staphylococcus aureus.[6] This enzyme is crucial for the biosynthesis of staphyloxanthin, a virulence factor that protects the bacterium from the host's immune response.

The following diagram illustrates the workflow for identifying and characterizing the antimicrobial activity of these compounds.

antimicrobial_workflow synthesis Synthesis of Benzoxazinone Derivatives screening In Vitro Antimicrobial Screening synthesis->screening active_compounds Identification of Active Compounds screening->active_compounds docking Molecular Docking (e.g., vs. Dehydrosqualene Synthase) active_compounds->docking sar Structure-Activity Relationship (SAR) Studies active_compounds->sar lead_optimization Lead Optimization docking->lead_optimization sar->lead_optimization

Caption: Experimental workflow for the discovery of antimicrobial 2H-1,4-benzoxazin-3(4H)-one derivatives.

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for other therapeutic applications.

  • Enzyme Inhibition: A series of benzoxazinone derivatives have been synthesized and evaluated as α-chymotrypsin inhibitors, with some compounds showing good inhibitory potential.[9]

  • Platelet Aggregation Inhibition: Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and shown to inhibit ADP-induced platelet aggregation.[10]

  • Serotonin Receptor Antagonism: Certain derivatives have been identified as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, suggesting potential applications in the treatment of depression and other neurological disorders.[11]

  • Herbicidal and Fungicidal Activity: The benzoxazinone scaffold is also utilized in agricultural applications as a precursor for herbicides and fungicides.[1]

Experimental Protocols

This section provides a general overview of the methodologies used to evaluate the biological activities of this compound and its derivatives, based on the cited literature.

A common synthetic route involves the reaction of an appropriate o-aminophenol with chloroacetyl chloride in the presence of a base like potassium carbonate.[12] Further modifications can be made, for example, through Smiles rearrangement or by introducing various substituents via reactions with alkyl or aryl halides.[12] The synthesis of triazole-functionalized derivatives often employs click chemistry.[6]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

  • Cell Treatment: Cancer cells are treated with the test compounds at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[3]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The research highlighted in this guide demonstrates the significant potential of these compounds as anticancer and antimicrobial agents. The multifaceted mechanisms of action, including apoptosis induction, cell cycle arrest, DNA damage, and enzyme inhibition, offer multiple avenues for therapeutic intervention. Further investigation and optimization of these lead compounds are warranted to develop novel and effective therapeutic agents.

References

An In-depth Technical Guide on 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique structural features, particularly the reactive chloroacetyl group appended to the benzoxazinone core, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in a research and development setting.

Introduction

The 1,4-benzoxazine-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, and central nervous system effects. The introduction of a chloroacetyl group at the 6-position of this scaffold provides a reactive handle for further molecular elaboration, enabling the construction of complex molecular architectures. This compound serves as a key precursor in the synthesis of various bioactive compounds, most notably viloxazine analogues and novel antifungal agents. This guide aims to be a comprehensive resource for chemists and pharmacologists working with this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈ClNO₃[1]
Molecular Weight 225.63 g/mol [1]
CAS Number 26518-76-3[1]
Appearance White to off-white crystalline solid[2]
Melting Point 228-230 °C[1]
Purity ≥97% (HPLC)[2]

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme

G reactant1 2H-1,4-Benzoxazin-3(4H)-one product This compound reactant1->product + reactant2 Chloroacetyl chloride reactant2->product catalyst AlCl₃ (Lewis Acid) catalyst->product

Caption: Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

Materials:

  • 2H-1,4-benzoxazin-3(4H)-one

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [3]

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride to the cooled suspension with stirring.

  • To this mixture, add 2H-1,4-benzoxazin-3(4H)-one portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Yield: While specific yields for this exact reaction are not widely reported in the literature, similar Friedel-Crafts acylation reactions on related substrates typically provide moderate to good yields.

Spectroscopic Characterization

¹H NMR:

  • Aromatic protons on the benzoxazine ring are expected to appear in the range of δ 7.0-8.0 ppm.

  • The methylene protons of the chloroacetyl group would likely be a singlet around δ 4.5-5.0 ppm.

  • The methylene protons of the oxazine ring are expected around δ 4.7 ppm.

  • The NH proton of the oxazine ring would appear as a broad singlet, typically downfield.

¹³C NMR:

  • The carbonyl carbon of the chloroacetyl group is expected around δ 190-200 ppm.

  • The lactam carbonyl carbon in the oxazine ring would appear around δ 165 ppm.

  • Aromatic carbons will resonate in the δ 110-150 ppm region.

  • The methylene carbon of the chloroacetyl group is expected around δ 45 ppm.

  • The methylene carbon of the oxazine ring is expected around δ 67 ppm.

IR Spectroscopy:

  • A strong absorption band for the ketone carbonyl (C=O) of the chloroacetyl group is expected around 1680 cm⁻¹.

  • The lactam carbonyl (C=O) absorption should be present around 1690-1710 cm⁻¹.

  • N-H stretching vibrations would be observed in the region of 3100-3300 cm⁻¹.

  • C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ range.

Mass Spectrometry:

  • The molecular ion peak [M]⁺ would be expected at m/z 225, with an isotopic peak [M+2]⁺ at m/z 227 due to the presence of the chlorine atom.

Applications as a Synthetic Intermediate

The reactivity of the chloroacetyl group allows for a variety of subsequent chemical transformations, making this compound a valuable intermediate.

Synthesis of Viloxazine Analogues

Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) that has been used as an antidepressant.[4] this compound can serve as a starting point for the synthesis of analogues of viloxazine, which are of interest for their potential to treat conditions like ADHD and other neurological disorders.[5]

Synthetic Workflow:

G A This compound B Nucleophilic Substitution (e.g., with an amine) A->B C Intermediate Amine B->C D Reduction of Ketone C->D E Viloxazine Analogue D->E

Caption: Synthesis of Viloxazine Analogues.

The chloroacetyl group can undergo nucleophilic substitution with various amines to introduce diversity. Subsequent reduction of the ketone functionality can lead to the desired viloxazine analogues.

Signaling Pathway: Viloxazine and its analogues act as selective norepinephrine reuptake inhibitors (NRIs). They block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[6] This potentiation of noradrenergic neurotransmission is the primary mechanism underlying their therapeutic effects in conditions like depression and ADHD.[6]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Viloxazine Viloxazine Analogue Viloxazine->NET Blocks NE_synapse->NET Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binds Signal Postsynaptic Signal Adrenergic_receptor->Signal

Caption: Norepinephrine Reuptake Inhibition.

Synthesis of Antifungal Agents

The 1,4-benzoxazin-3-one nucleus is a known pharmacophore in the development of antifungal agents.[7] The chloroacetyl group of the title compound provides a convenient point of attachment for various heterocyclic and aromatic moieties, leading to the generation of novel antifungal candidates. For instance, reaction with various amines can lead to compounds with promising activity against a range of fungal pathogens.[8][9]

Synthetic Workflow:

G A This compound B Reaction with Nucleophilic Heterocycle A->B C Antifungal Compound B->C

Caption: Synthesis of Antifungal Agents.

Mechanism of Action: Many antifungal agents derived from azole and related heterocyclic scaffolds, including those potentially synthesized from this intermediate, target the fungal enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[10]

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Required for Integrity Antifungal Benzoxazinone-based Antifungal Agent Antifungal->CYP51 Inhibits

Caption: Antifungal Mechanism of Action.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its chloroacetyl group provide a robust platform for the creation of diverse molecular libraries. The demonstrated utility of this compound in the synthesis of norepinephrine reuptake inhibitors and antifungal agents highlights its importance for researchers in medicinal chemistry. This technical guide provides the foundational knowledge and procedural details necessary to effectively utilize this key building block in the pursuit of novel therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives is warranted and promises to yield new and valuable chemical entities.

References

Potential Therapeutic Targets of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the reactive chloroacetyl group allows for facile chemical modification, making it an attractive core for drug discovery programs. This technical guide consolidates the current understanding of the potential therapeutic targets of derivatives originating from this scaffold, with a primary focus on oncology and inflammatory diseases. While direct studies on derivatives of this compound are emerging, this document draws upon the broader benzoxazinone literature to infer likely mechanisms of action and biological activities. Quantitative data from related compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways are provided to guide future research and development in this promising area.

Introduction: The Versatile this compound Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic motif found in a variety of biologically active compounds. The addition of a chloroacetyl group at the 6-position provides a key electrophilic site for nucleophilic substitution, enabling the synthesis of a wide array of derivatives. This reactive handle is crucial for building molecular complexity and exploring structure-activity relationships (SAR). This compound is recognized as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anticancer and anti-inflammatory drug development.[1]

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of structurally related benzoxazinone derivatives, compounds derived from this compound are anticipated to exhibit a range of biological activities.

Anticancer Activity

Benzoxazinone derivatives have demonstrated promising anticancer properties through various mechanisms:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. Studies on related benzoxazinones have shown that they can trigger apoptosis in cancer cells.[2]

  • Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.[2]

  • Induction of Autophagy: Autophagy is a cellular process of self-digestion that can be modulated to either promote or inhibit cancer cell survival. Certain benzoxazinone derivatives have been shown to induce autophagy in lung cancer cells.[2]

  • DNA Damage: Some derivatives are believed to intercalate with DNA, leading to damage and subsequent cell death.[3]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzoxazinone derivatives have shown potential as anti-inflammatory agents through the following mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Derivatives have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Modulation of Inflammatory Signaling Pathways: The Nrf2-HO-1 signaling pathway is a critical regulator of the cellular antioxidant and anti-inflammatory response. Activation of this pathway by benzoxazinone derivatives can lead to a reduction in inflammation.[4]

  • Enzyme Inhibition: While not explicitly demonstrated for derivatives of the core molecule, other benzoxazinones have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), which are central to the inflammatory cascade.

Quantitative Data for Related Benzoxazinone Derivatives

While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, the following tables summarize the anticancer and anti-inflammatory activities of structurally related benzoxazinone compounds to provide a benchmark for future studies.

Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives

Compound ClassCell LineActivityIC50 ValueReference
2H-benzo[b][2][5]oxazin-3(4H)-one linked 1,2,3-triazolesA549 (Lung)Cytotoxicity7.59 ± 0.31 µM[2]
2H-benzo[b][2][5]oxazin-3(4H)-one linked 1,2,3-triazolesA549 (Lung)Cytotoxicity18.52 ± 0.59 µM[2]
1,2,3-triazole-2H-benzo[b][2][5]oxazin-3(4H)-onesMCF-7 (Breast)CytotoxicityNear to Cisplatin[6]
1,2,3-triazole-2H-benzo[b][2][5]oxazin-3(4H)-onesHeLa (Cervical)CytotoxicityNear to Cisplatin[6]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivativesHuh-7 (Liver)Cytotoxicity19.05 µM[3]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivativesHuh-7 (Liver)Cytotoxicity28.48 µM[3]

Table 2: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives

Compound ClassAssayModelActivityReference
2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazoleNO ProductionLPS-induced BV-2 cellsInhibition[4]
2H-1,4-pyridoxazin-3(4H)-one derivativesCarrageenan-induced paw edemaMice45.00-70.00% protection[7][8]

Experimental Protocols

Proposed Synthesis of Thiazole Derivatives

A common and effective method to derivatize the chloroacetyl group is through the Hantzsch thiazole synthesis.

  • Reaction: this compound can be reacted with a thiourea or thioamide derivative in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.

  • Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Treatment: A murine microglial cell line (e.g., BV-2) is seeded in 96-well plates and treated with the test compounds for a specified time before stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.

Visualization of Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by derivatives of this compound, based on the activities of related compounds.

anticancer_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Benzoxazinone_Derivative Benzoxazinone Derivative DNA_Damage DNA Damage Benzoxazinone_Derivative->DNA_Damage ROS_Production ROS Production Benzoxazinone_Derivative->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest Benzoxazinone_Derivative->Cell_Cycle_Arrest Autophagy Autophagy Benzoxazinone_Derivative->Autophagy Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction ROS_Production->Apoptosis_Induction

Caption: Potential anticancer mechanisms of benzoxazinone derivatives.

anti_inflammatory_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response LPS LPS NFkB NF-κB LPS->NFkB Benzoxazinone_Derivative Benzoxazinone Derivative Keap1 Keap1 Benzoxazinone_Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades HO1 HO-1 Nrf2->HO1 Activates Anti_inflammatory_Response Anti-inflammatory Response HO1->Anti_inflammatory_Response Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines NO_Production NO Production NFkB->NO_Production

Caption: Potential anti-inflammatory signaling pathway.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer and anti-inflammatory agents. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold an excellent starting point for generating libraries of compounds for high-throughput screening.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: Synthesizing a focused library of derivatives by reacting the chloroacetyl group with various nucleophiles (e.g., amines, thiols, azides) to establish clear structure-activity relationships.

  • In-depth Biological Evaluation: Screening these novel compounds against a panel of cancer cell lines and in various in vitro and in vivo models of inflammation.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

References

Agrochemical Potential of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential agrochemical applications of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. Benzoxazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. This document consolidates the available, albeit limited, public data on this compound and supplements it with extensive information on related benzoxazinone analogs to project its potential efficacy and guide future research. Detailed experimental protocols for synthesis and bioactivity screening are provided, alongside visualizations of key chemical structures and logical workflows to support further investigation into this promising scaffold for the development of novel crop protection agents.

Introduction to 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The 2H-1,4-benzoxazin-3(4H)-one core is a key pharmacophore found in a variety of biologically active compounds. In the agrochemical sector, this heterocyclic system is recognized for its role in the development of herbicides, fungicides, and pesticides. The inherent reactivity and structural features of the benzoxazinone ring allow for diverse chemical modifications, leading to a wide array of derivatives with tailored agrochemical profiles. The presence of a chloroacetyl group at the 6-position of the benzoxazinone ring in this compound suggests a reactive site for potential interaction with biological targets, making it a compound of significant interest for agrochemical research. While specific data on the chloroacetyl derivative is scarce in public literature, the broader class of 6-substituted benzoxazinones has shown considerable promise.

Synthesis of this compound

A plausible synthetic route for this compound can be extrapolated from established methods for similar benzoxazinone derivatives. A common approach involves the acylation of a substituted 2-aminophenol followed by cyclization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Acylation cluster_reaction2 Step 2: O-Alkylation and Cyclization cluster_reaction3 Step 3: Chlorination A 4-Amino-3-hydroxyphenone C N-(4-Acetyl-2-hydroxyphenyl)-2-chloroacetamide A->C Reaction with Chloroacetyl chloride B Chloroacetyl chloride B->C D 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one C->D Intramolecular Cyclization E This compound D->E Reaction with a chlorinating agent (e.g., SOCl2)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-Acetyl-2-hydroxyphenyl)-2-chloroacetamide

  • Dissolve 4-amino-3-hydroxyphenone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve the N-(4-Acetyl-2-hydroxyphenyl)-2-chloroacetamide in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 3: Synthesis of this compound

  • Suspend 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent.

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂), and reflux the mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield the final product.

Agrochemical Potential and Biological Activity

Herbicidal Potential

Benzoxazinone derivatives have been reported to exhibit herbicidal activity. The proposed mechanism of action for some analogs involves the inhibition of key plant enzymes.

Herbicidal_Pathway A This compound B Plant Cell Uptake A->B C Interaction with Target Enzyme (e.g., Acetolactate Synthase) B->C D Inhibition of Amino Acid Biosynthesis C->D E Growth Inhibition & Plant Death D->E

Caption: Postulated herbicidal mechanism of action for a benzoxazinone derivative.

Table 1: Herbicidal Activity of Related Benzoxazinone Derivatives

Compound/DerivativeTarget SpeciesActivity MetricValue
6-Chloro-2H-1,4-benzoxazin-3(4H)-oneGeneral WeedsNot SpecifiedReported Herbicidal Activity
Other Benzoxazinone AnalogsVarious WeedsIC₅₀Varies with structure
Fungicidal Potential

The benzoxazinone scaffold is also a promising framework for the development of novel fungicides. Certain derivatives have demonstrated efficacy against a range of plant pathogenic fungi.

Table 2: Fungicidal Activity of Related Benzoxazinone Derivatives

Compound/DerivativeFungal SpeciesActivity MetricValue (µg/mL)
6-Chloro-substituted benzoxazinoneFusarium graminearumEC₅₀10-50
6-Chloro-substituted benzoxazinoneBotrytis cinereaEC₅₀10-50
Insecticidal Potential

The potential of this compound as an insecticide is less documented. However, the reactive nature of the chloroacetyl group could allow for covalent modification of essential insect proteins, leading to toxicity.

Experimental Protocols for Agrochemical Screening

The following are generalized protocols for the preliminary evaluation of the agrochemical potential of this compound.

Herbicidal Activity Assay (Seedling Growth Inhibition)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetone).

  • Prepare a series of dilutions of the stock solution.

  • In a petri dish containing filter paper, add a known volume of each dilution. Allow the solvent to evaporate.

  • Place seeds of a model plant (e.g., Arabidopsis thaliana or cress) on the filter paper.

  • Add a defined volume of water or a nutrient solution.

  • Seal the petri dishes and incubate under controlled conditions (light, temperature).

  • After a set period (e.g., 7 days), measure the root and shoot length of the seedlings.

  • Calculate the percentage of growth inhibition relative to a solvent-only control.

  • Determine the IC₅₀ value (the concentration that causes 50% growth inhibition).

Fungicidal Activity Assay (Mycelial Growth Inhibition)
  • Prepare a stock solution of the test compound.

  • Incorporate various concentrations of the compound into a molten fungal growth medium (e.g., Potato Dextrose Agar).

  • Pour the amended agar into petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug from a pure culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony daily until the control plate (no compound) is fully grown.

  • Calculate the percentage of mycelial growth inhibition.

  • Determine the MIC (Minimum Inhibitory Concentration) and EC₅₀ values.

Bioassay_Workflow cluster_herbicidal Herbicidal Assay cluster_fungicidal Fungicidal Assay A Synthesized Compound This compound B Prepare Stock Solution & Dilutions A->B C Seed Germination & Seedling Growth Assay B->C F Mycelial Growth Assay B->F D Measure Root/Shoot Length C->D E Calculate IC50 D->E G Measure Colony Diameter F->G H Calculate MIC/EC50 G->H

Caption: General workflow for primary agrochemical bioassays.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for the development of new agrochemical agents. Based on the known activities of related benzoxazinone derivatives, this compound is predicted to possess herbicidal and fungicidal properties. The presence of the reactive chloroacetyl group offers a potential mechanism for potent biological activity through covalent modification of target biomolecules.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route for this compound.

  • Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo screening to determine the IC₅₀, MIC, and LD₅₀ values against a broad range of weeds, fungal pathogens, and insect pests.

  • Mechanism of Action Studies: Investigating the specific molecular targets and biochemical pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzoxazinone core and the 6-position substituent to optimize activity and selectivity.

This technical guide serves as a foundational resource to stimulate and direct further investigation into the agrochemical potential of this compound, with the ultimate goal of developing novel and effective crop protection solutions.

Methodological & Application

Synthesis of Novel 6-(Substituted)-2H-1,4-benzoxazin-3(4H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The protocols cover the synthesis of the starting material, its subsequent derivatization via nucleophilic substitution with amines and thiols, and methods for evaluating their biological activity, particularly their anti-inflammatory and antifungal properties.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. The presence of a reactive chloroacetyl group at the C-6 position provides a versatile handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines the synthetic pathways and experimental procedures to generate a library of such derivatives and assess their biological potential.

Synthesis of the Starting Material

The key starting material, this compound, is synthesized via a two-step process starting from 2-aminophenol. The initial step involves the formation of the benzoxazinone ring, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (0.1 mol) in a suitable solvent such as dry acetone (100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (0.12 mol) to the solution.

  • Addition of Chloroacetyl Chloride: Cool the mixture to 0-5 °C in an ice bath. Slowly add chloroacetyl chloride (0.11 mol) dropwise to the stirred suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (200 mL). The solid precipitate is collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2H-1,4-benzoxazin-3(4H)-one.

Part 2: Friedel-Crafts Acylation

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (0.25 mol) in dry dichloromethane (100 mL).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (0.12 mol) dropwise to the suspension with vigorous stirring.

  • Addition of Benzoxazinone: Dissolve 2H-1,4-benzoxazin-3(4H)-one (0.1 mol) in dry dichloromethane (50 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Synthesis of Derivatives

The chloroacetyl group at the C-6 position is susceptible to nucleophilic substitution, allowing for the introduction of various amino and thio substituents.

Experimental Protocol: General Procedure for the Synthesis of 6-(2-(Substituted-amino)acetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives
  • Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent like ethanol or acetonitrile (20 mL).

  • Addition of Amine: Add the desired primary or secondary amine (1.2 mmol) and a base such as triethylamine (1.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the desired derivative.

Experimental Protocol: General Procedure for the Synthesis of 6-(2-(Substituted-thio)acetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives
  • Reaction Setup: Dissolve this compound (1 mmol) in a solvent such as dimethylformamide (DMF) (15 mL).

  • Addition of Thiol: Add the desired thiol (1.1 mmol) and a base like potassium carbonate (1.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. Collect the precipitate by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure thio-derivative.

Data Presentation

The following tables present representative data for the synthesized derivatives, including reaction yields and biological activity.

Compound Substituent (R) Yield (%) Antifungal Activity (EC50 in µg/mL)
1a -NH-C₆H₅78> 50
1b -NH-C₆H₄-4-Cl8235.4
1c -NH-C₆H₄-4-OCH₃7542.1
1d Piperidin-1-yl8528.9
1e Morpholin-4-yl8831.5

Table 1: Synthesis and Antifungal Activity of 6-(2-(Substituted-amino)acetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against a representative fungal strain.

Compound Substituent (R) Yield (%) Antimicrobial Activity (MIC in µg/mL)
2a -S-C₆H₅8162.5
2b -S-C₆H₄-4-Cl8531.25
2c -S-C₆H₄-4-NO₂7915.62
2d -S-CH₂-C₆H₅8831.25
2e -S-pyridin-2-yl7615.62

Table 2: Synthesis and Antimicrobial Activity of 6-(2-(Substituted-thio)acetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against a representative bacterial strain.

Biological Evaluation Protocols

Protocol: In Vitro Anti-inflammatory Activity Assay in LPS-stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Protocol: In Vitro Antifungal Susceptibility Testing
  • Fungal Strains: Use standard strains of pathogenic fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Method: Perform antifungal susceptibility testing using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in RPMI-1640 medium.

  • Inoculation: Inoculate the wells of a 96-well microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization 2-Aminophenol 2-Aminophenol Step1 Ring Formation (K2CO3, Acetone, Reflux) 2-Aminophenol->Step1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Step1 Step2 Friedel-Crafts Acylation (AlCl3, Chloroacetyl chloride, DCM) Chloroacetyl_chloride->Step2 Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Step1->Benzoxazinone Benzoxazinone->Step2 Chloroacetyl_Benzoxazinone This compound Step2->Chloroacetyl_Benzoxazinone Step3a Nucleophilic Substitution (Base, Solvent) Chloroacetyl_Benzoxazinone->Step3a Step3b Nucleophilic Substitution (Base, Solvent) Chloroacetyl_Benzoxazinone->Step3b Amines Primary/Secondary Amines Amines->Step3a Thiols Thiols Thiols->Step3b Amine_Derivatives 6-(2-(Substituted-amino)acetyl) Derivatives Step3a->Amine_Derivatives Thiol_Derivatives 6-(2-(Substituted-thio)acetyl) Derivatives Step3b->Thiol_Derivatives

Caption: Synthetic workflow for derivatives of this compound.

Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IKB NF-κB/IκB Complex NFkB NF-κB (p65/p50) NFkB_IKB->NFkB Releases IKK->NFkB_IKB Phosphorylates IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1_Nrf2 Inhibits Keap1 binding Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_genes Induces Transcription ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes Induces Transcription Antioxidant_genes->Proinflammatory_genes Inhibits

Caption: Proposed anti-inflammatory mechanism via the Nrf2-HO-1 signaling pathway.

Application Notes and Protocols for 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its utility stems from the presence of a reactive chloroacetyl group, which can act as an electrophile, and a benzoxazinone core, a scaffold found in numerous compounds with diverse pharmacological properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in a research and drug development context, focusing on its potential as a covalent inhibitor.

Introduction

This compound is a synthetic intermediate with applications in the development of pharmaceuticals and agrochemicals.[1] The chloroacetyl group is a known electrophilic "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, in proteins.[3][4] This property makes it an attractive starting point for the design of targeted covalent inhibitors (TCIs), which can offer advantages such as increased potency, prolonged duration of action, and high selectivity.[5][6][7] Benzoxazinone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈ClNO₃[2]
Molecular Weight 225.63 g/mol [2]
Appearance Off-white crystalline solid[1]
Melting Point 228-230 °C[2]
Purity ≥ 97% (HPLC)[1]
Storage Store at 0-8°C[1]
Signal Word Warning[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[2]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves[2]

Potential Biological Applications and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate key signaling pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Some 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives have been identified as potent pan-class I PI3K/mTOR dual inhibitors.[10] The chloroacetyl group on the parent compound could potentially be used to target a cysteine residue in the ATP-binding pocket of these kinases, leading to irreversible inhibition.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Benzoxazinone Derivative 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one Derivative Benzoxazinone Derivative->PI3K Benzoxazinone Derivative->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Targeting c-Myc Expression

The transcription factor c-Myc is a master regulator of cell proliferation and is overexpressed in a majority of human cancers. Benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA, potentially through the stabilization of G-quadruplex structures in the c-Myc promoter.[11] A covalent inhibitor derived from this compound could potentially target proteins involved in the transcriptional regulation of c-Myc.

cMyc_Pathway Mitogenic Signals Mitogenic Signals Upstream Regulators Upstream Regulators Mitogenic Signals->Upstream Regulators c-Myc Gene c-Myc Gene Upstream Regulators->c-Myc Gene Transcription c-Myc mRNA c-Myc mRNA c-Myc Gene->c-Myc mRNA c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Translation Cell Cycle\nProgression Cell Cycle Progression c-Myc Protein->Cell Cycle\nProgression Benzoxazinone Derivative 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one Derivative Benzoxazinone Derivative->c-Myc Gene Inhibits Transcription

Caption: Potential downregulation of c-Myc expression.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common cell-based assays. These protocols are based on established methods for covalent inhibitors and may require optimization for specific cell lines and targets.[3][12]

Preparation of Stock Solutions

Due to its predicted low solubility in aqueous solutions, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on a given cell line.[12]

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the this compound stock solution in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement Assay (In-Cell Western)

This protocol can be used to confirm that the compound is engaging its intended target within the cell. This example assumes the target is a kinase and measures the phosphorylation of a downstream substrate.

Target_Engagement_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Lyse cells and prepare lysate B->C D Western Blot C->D E Probe with primary antibodies (p-Substrate, Total Substrate, GAPDH) D->E F Probe with secondary fluorescent antibodies E->F G Image and quantify fluorescence F->G H Determine target inhibition G->H

Caption: Workflow for a Western Blot-based target engagement assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH)

  • Fluorescently labeled secondary antibodies

  • Imaging system

Procedure:

  • Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and image it using a suitable imaging system.

  • Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and loading control (GAPDH).

Quantitative Data Summary

While specific quantitative data for the direct biological activity of this compound is not extensively available in the public domain, the following table provides examples of IC50 values for derivatives synthesized from similar benzoxazinone scaffolds. This data illustrates the potential for this class of compounds to exhibit potent biological activity.

Derivative ClassAssayTarget/Cell LineIC50 (µM)
2H-benzo[b][1][3]oxazin-3(4H)-one derivativesADP-induced platelet aggregationHuman platelets10.14 - 18.83
4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivativesPI3Kα kinase assayPI3Kα0.00063
Benzoxazinone derivativesAntiproliferative assayHepG2, MCF-7, HCT-29< 10

Conclusion

This compound represents a valuable starting point for the development of novel covalent inhibitors targeting a range of biological pathways. The presence of the reactive chloroacetyl group allows for the potential of irreversible binding to target proteins, which can lead to enhanced potency and duration of action. The protocols and information provided in this document are intended to serve as a guide for researchers to explore the potential of this compound and its derivatives in drug discovery and chemical biology. Further investigation is warranted to fully elucidate the biological targets and therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols: Derivatization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The presence of a reactive chloroacetyl group on the benzoxazinone scaffold makes it an ideal starting material for the synthesis of a diverse library of derivatives.[1] This electrophilic site readily undergoes nucleophilic substitution, allowing for the introduction of various functional groups and pharmacophores. The resulting derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and anti-platelet aggregation properties.[2] These application notes provide detailed protocols for the synthesis of key derivatives and their subsequent evaluation in relevant bioassays.

Derivatization Strategies

The primary route for derivatizing this compound involves the nucleophilic substitution of the chloride atom. This allows for the facile introduction of various side chains, which can be further modified. Two key derivatization pathways are highlighted: the synthesis of 1,2,3-triazole derivatives via "click chemistry" and the preparation of N-substituted glycine derivatives.

Diagram: General Derivatization Workflow

Derivatization_Workflow start 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one azide 6-(Azidoacetyl)-2H-1,4- benzoxazin-3(4H)-one start->azide  NaN3, Acetone amine N-Substituted Glycine Derivatives start->amine  Primary/Secondary Amine triazole 1,2,3-Triazole Derivatives azide->triazole  Alkyne, Cu(I) 'Click Chemistry' bioassays Bioassays (Anticancer, Antifungal, etc.) triazole->bioassays amine->bioassays

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-(Azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one (Intermediate for Click Chemistry)

This protocol describes the conversion of the chloroacetyl group to an azidoacetyl group, a key intermediate for the synthesis of 1,2,3-triazole derivatives.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Add sodium azide (1.5 eq) to the solution.

  • Reflux the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product, 6-(azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol outlines the synthesis of 1,4-disubstituted 1,2,3-triazoles from the azido intermediate.

Materials:

  • 6-(Azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one

  • Terminal alkyne of choice (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol and water (1:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 6-(azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add copper(II) sulfate pentahydrate (0.1 eq) to the solution.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to initiate the reaction.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.

Protocol 3: In Vitro Anticancer Activity - MTT Assay

This protocol describes the colorimetric MTT assay to assess the cytotoxicity of the synthesized derivatives against a cancer cell line.

Materials:

  • Synthesized benzoxazinone derivatives

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Add varying concentrations of the test compounds to the wells and incubate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation dissolution Dissolve Formazan with DMSO formazan_formation->dissolution read_absorbance Read Absorbance at 570 nm dissolution->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4: In Vitro Antifungal Activity - Mycelium Growth Rate Method

This protocol is used to evaluate the antifungal activity of the synthesized compounds against various phytopathogenic fungi.[2]

Materials:

  • Synthesized benzoxazinone derivatives

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii)

  • Potato Dextrose Agar (PDA) medium

  • DMSO

  • Petri dishes (9 cm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Add the appropriate volume of the stock solution to molten PDA medium to achieve the desired final concentrations.

  • Pour the PDA medium containing the test compound into sterile Petri dishes. A control group with DMSO alone should also be prepared.

  • Inoculate the center of each PDA plate with a 5 mm diameter mycelial disc of the test fungus.

  • Incubate the plates at 25°C.

  • When the mycelial growth in the control group has reached the edge of the plate, measure the diameter of the mycelial colony in all plates.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).

Data Presentation

The biological activities of various 1,4-benzoxazin-3-one derivatives are summarized in the table below. This data highlights the potential of this scaffold in developing potent bioactive agents.

Compound TypeTarget/AssayOrganism/Cell LineActivity (IC₅₀/EC₅₀ in µM)Reference
1,2,3-Triazole DerivativeAnticancerA549 (Lung Cancer)7.59[3]
1,2,3-Triazole DerivativeAnticancerA549 (Lung Cancer)18.52[3]
Acylhydrazone DerivativeAntifungalGibberella zeae23.17 µg/mL[2]
Acylhydrazone DerivativeAntifungalPellicularia sasakii26.66 µg/mL[2]
Acylhydrazone DerivativeAntifungalPhytophthora infestans15.37 µg/mL[2]
2H-benzo[b][1][3]oxazin-3(4H)-one derivativePlatelet AggregationADP-induced10.14[4]

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of biologically active molecules. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel derivatives for potential applications in drug discovery and agrochemical development. The straightforward derivatization and the promising biological activities of the resulting compounds underscore the importance of this chemical scaffold.

References

Application Notes and Protocols for the Spectroscopic Analysis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic building block with applications in pharmaceutical and agrochemical research. The following protocols and data are intended to guide researchers in the structural elucidation and characterization of this compound and its derivatives.

Compound Information

PropertyValueReference
Chemical Name This compound
CAS Number 26518-76-3
Molecular Formula C₁₀H₈ClNO₃
Molecular Weight 225.63 g/mol
Melting Point 228-230 °C
Appearance Off-white crystalline solid

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on available data for the compound and closely related benzoxazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.9s1HN-H (amide)
~7.7-7.5m2HAr-H
~7.0d1HAr-H
~4.9s2H-CH₂-Cl
~4.7s2HO-CH₂-C=O

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~195C=O (ketone)
~165C=O (amide)
~145Ar-C (quaternary)
~130-115Ar-CH
~67O-CH₂
~45CH₂-Cl

Note: Predicted values are based on typical chemical shifts for similar functional groups and the analysis of related benzoxazinone structures.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (amide)
~1700StrongC=O Stretch (ketone)
~1680StrongC=O Stretch (amide, lactam)
~1600, ~1500MediumC=C Stretch (aromatic)
~1230StrongC-O-C Asymmetric Stretch (ether)
~1030StrongC-O-C Symmetric Stretch (ether)
~920MediumBenzene ring-oxazine ring vibration
~750StrongC-Cl Stretch

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
225/227[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
176[M - CH₂Cl]⁺
148[M - COCH₂Cl]⁺

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).

UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Visible Absorption Maxima

λ_max_ (nm)SolventElectronic Transition
~250-260Methanol/Ethanolπ → π* (aromatic system)
~300-320Methanol/Ethanoln → π* (carbonyl groups)

Note: The exact λ_max_ and molar absorptivity are dependent on the solvent used.[3]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) can be used if the compound is soluble.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to the DMSO-d₆ lock signal.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities.

    • Identify the chemical shifts of the carbon signals in the ¹³C spectrum.

FTIR Spectroscopy

Protocol for KBr Pellet Method:

  • Sample Preparation:

    • Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, for the specific instrument and compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • Analyze the isotopic pattern of chlorine-containing ions.

UV-Visible Spectroscopy

Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Data Acquisition:

    • Record the baseline with the blank cuvette in the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the sample solution.

    • Scan the spectrum over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max_).

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one Dissolution Dissolution in Deuterated Solvent Compound->Dissolution KBr_Pellet KBr Pellet Preparation Compound->KBr_Pellet Dilute_Solution Dilute Solution Preparation Compound->Dilute_Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy KBr_Pellet->FTIR MS Mass Spectrometry (ESI/EI) Dilute_Solution->MS UV_Vis UV-Vis Spectroscopy Dilute_Solution->UV_Vis Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups MS->Structure Purity Purity Assessment MS->Purity Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties Structure->Purity Functional_Groups->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive guide provides the necessary data and protocols for the thorough spectroscopic characterization of this compound, facilitating its use in further research and development.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectral data, this note utilizes predicted NMR data to facilitate the structural elucidation of this important heterocyclic building block. Included are detailed, standardized protocols for sample preparation and the acquisition of high-quality NMR spectra, alongside a representative synthetic procedure. This guide is intended to assist researchers in the fields of medicinal chemistry and drug development in the synthesis and characterization of benzoxazinone derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The benzoxazinone core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive chloroacetyl group makes this compound a versatile intermediate for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships in drug discovery programs.

Accurate structural confirmation is paramount in chemical synthesis. NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous determination of molecular structure. This application note presents the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for obtaining such spectra.

Predicted NMR Spectral Data

Disclaimer: The following NMR data are predicted by computational algorithms and are provided for reference purposes. Actual experimental values may vary.

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. The predictions were performed in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.90singlet1HNH -4
~7.65doublet1HH -7
~7.50singlet1HH -5
~7.05doublet1HH -8
~4.90singlet2HCOCH₂ Cl
~4.70singlet2HOCH₂ -2

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmCarbon Assignment
~192.0C =O (acetyl)
~165.0C =O (amide)
~145.0C -8a
~131.0C -6
~128.0C -5
~125.0C -7
~117.0C -8
~115.0C -4a
~67.0OC H₂-2
~46.0COC H₂Cl

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic protocol based on the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one.

Materials:

  • 2H-1,4-benzoxazin-3(4H)-one

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add chloroacetyl chloride (1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add 2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the desired product.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • For ¹H NMR:

    • Acquire a standard single-pulse spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans, depending on sample concentration).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive phase.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Diagrams

experimental_workflow synthesis Synthesis of Compound purification Purification (Recrystallization / Chromatography) synthesis->purification nmr_prep NMR Sample Preparation purification->nmr_prep nmr_acq 1H & 13C NMR Data Acquisition nmr_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_confirm Structural Confirmation data_proc->structure_confirm

Caption: Workflow from synthesis to structural confirmation.

Conclusion

This application note provides essential protocols and predicted spectral data for the NMR characterization of this compound. The detailed methodologies for synthesis and NMR analysis are designed to be broadly applicable for researchers working with this class of compounds. The tabulated predicted ¹H and ¹³C NMR data serve as a valuable reference for structural verification, aiding in the efficient and accurate characterization of this versatile synthetic intermediate.

Application Notes and Protocols: Purification of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols described herein cover three common and effective purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). This document includes illustrative quantitative data to guide researchers in achieving high-purity products. Additionally, a potential mechanistic framework for the biological activity of benzoxazinone derivatives is presented through a signaling pathway diagram, reflecting their known anti-inflammatory and antifungal properties.

Introduction

This compound is a versatile heterocyclic building block. Its reactive chloroacetyl group makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Derivatives of the 1,4-benzoxazin-3-one core structure have shown promise as anti-inflammatory, antifungal, and anticancer agents. The purity of this intermediate is critical for the successful synthesis of downstream products and for obtaining reliable biological data. This document outlines robust methods for its purification to a high degree of purity (typically >98%).

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are protocols for three standard purification techniques.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly effective for removing small amounts of impurities.

Experimental Protocol:

  • Solvent Selection: Dichloromethane (CH₂Cl₂) is a suitable solvent for the recrystallization of this compound. Methanol can also be considered.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of dichloromethane in an Erlenmeyer flask.

  • Heating: Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent. Add a small amount of additional solvent if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold dichloromethane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the pure compound is reported to be in the range of 228-230 °C.

Silica Gel Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from a complex mixture of impurities with different polarities.

Experimental Protocol:

  • Stationary Phase and Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring a uniform and air-free stationary phase bed.

  • Mobile Phase Selection: A gradient of hexane and ethyl acetate is commonly used. The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.3-0.4 for the target compound.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for achieving very high purity, especially for small-scale purifications or when impurities are structurally very similar to the target compound.

Experimental Protocol:

  • Column: A reversed-phase C18 column is typically suitable for the purification of benzoxazinone derivatives.

  • Mobile Phase: A common mobile phase consists of a gradient of water (A) and acetonitrile (B), both often containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development: Initially, develop an analytical scale HPLC method to determine the optimal separation conditions.

  • Scaling Up: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent at a known concentration.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of this compound.

  • Post-Purification: Remove the mobile phase solvents from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Data Presentation

The following tables present illustrative data for the purification of a hypothetical 1-gram batch of crude this compound. This data is representative of typical outcomes for the purification of chloroacetylated heterocyclic compounds and should be used as a guideline.

Table 1: Recrystallization Purification Data

ParameterValue
Starting Material1.0 g (Crude)
Crude Purity (by HPLC)~90%
Recrystallization SolventDichloromethane
Purified Product Mass0.85 g
Yield85%
Final Purity (by HPLC)>98%

Table 2: Column Chromatography Purification Data

ParameterValue
Starting Material1.0 g (Crude)
Crude Purity (by HPLC)~90%
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane:Ethyl Acetate (Gradient)
Purified Product Mass0.80 g
Yield80%
Final Purity (by HPLC)>99%

Visualization of Workflows and Pathways

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow crude Crude Product (6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one) recrystallization Recrystallization (Dichloromethane) crude->recrystallization Initial Purification column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column_chromatography High Impurity Load pure_product Pure Product (>98% Purity) recrystallization->pure_product prep_hplc Preparative HPLC (C18, ACN/H2O) column_chromatography->prep_hplc Further Purification column_chromatography->pure_product prep_hplc->pure_product

Caption: General purification workflow for this compound.

Potential Signaling Pathways

Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit anti-inflammatory and antifungal activities. The diagram below illustrates two key signaling pathways, the MAPK/NF-κB and Nrf2/HO-1 pathways, which are common targets for anti-inflammatory and cellular stress-response modulation. While not definitively proven for this compound itself, this represents a plausible mechanism of action for this class of compounds.

SignalingPathways cluster_mapk MAPK/NF-κB Pathway (Inflammation) cluster_nrf2 Nrf2/HO-1 Pathway (Antioxidant Response) LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB IKK->NFkB iNOS iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS Transcription Benzoxazinone1 Benzoxazinone Derivative Benzoxazinone1->MAPK Inhibition Benzoxazinone1->IKK Inhibition OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding HO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription Benzoxazinone2 Benzoxazinone Derivative Benzoxazinone2->Keap1 Modulation

Caption: Potential signaling pathways modulated by benzoxazinone derivatives.

Conclusion

The protocols and illustrative data provided in these application notes offer a comprehensive guide for the purification of this compound. By selecting the appropriate purification method based on the specific experimental needs, researchers can obtain this key intermediate with high purity, which is essential for its use in drug discovery and development. The depicted signaling pathways provide a conceptual framework for the potential biological activities of this class of compounds, encouraging further investigation into their mechanisms of action.

Application Notes and Protocols: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in Anti-Cancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile synthetic intermediate playing a crucial role in the development of novel anti-cancer therapeutics. The presence of a highly reactive chloroacetyl group at the C6 position of the benzoxazinone scaffold makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores, leading to the generation of diverse chemical libraries for anti-cancer drug screening. The benzoxazinone core itself is a privileged structure in medicinal chemistry, known to interact with various biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential anti-cancer agents, along with data on their biological activities and mechanisms of action.

Key Applications in Anti-Cancer Drug Synthesis

The primary application of this compound in anti-cancer drug synthesis is its use as a building block to create a variety of derivatives. The electrophilic chloroacetyl group readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This allows for the strategic incorporation of moieties known to target specific cancer-related pathways.

Common synthetic strategies involve the reaction of this compound with:

  • Thiourea and its derivatives: To synthesize aminothiazole-containing compounds. The thiazole ring is a common feature in many anti-cancer drugs.

  • Amines and Anilines: To generate aminoacetyl derivatives, which can be further modified or may themselves exhibit biological activity.

  • Azides: For the synthesis of triazole-containing compounds via click chemistry, a powerful tool for drug discovery.

These synthetic routes lead to compounds that have been shown to target various cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Data Presentation: Anti-Cancer Activity of Benzoxazinone Derivatives

The following tables summarize the in vitro anti-cancer activity (IC50 values) of various derivatives synthesized from the 2H-1,4-benzoxazin-3(4H)-one scaffold. While not all of these compounds are synthesized directly from this compound, they represent the therapeutic potential of this chemical class and provide a rationale for its use in drug discovery.

Table 1: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives Against Various Cancer Cell Lines

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
14b 1,2,3-Triazole DerivativeA549 (Lung)7.59 ± 0.31[1]
14c 1,2,3-Triazole DerivativeA549 (Lung)18.52 ± 0.59[1]
c5 1,2,3-Triazole DerivativeHuh-7 (Liver)28.48[2]
c14 1,2,3-Triazole DerivativeHuh-7 (Liver)32.60[2]
c16 1,2,3-Triazole DerivativeHuh-7 (Liver)31.87[2]
c18 1,2,3-Triazole DerivativeHuh-7 (Liver)19.05[2]
5b 1,2,3-Triazole DerivativeMCF-7 (Breast)17.08 µg/mL[2]
5b 1,2,3-Triazole DerivativeHeLa (Cervical)15.38 µg/mL[2]
3c Cinnamoyl DerivativeA549 (Lung)3.29[2]
45 2-Aminobenzothiazole DerivativeA549 (Lung)0.44[3]

Experimental Protocols

The following are detailed protocols for key experiments related to the synthesis and evaluation of anti-cancer drug candidates derived from this compound.

Protocol 1: Synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

This protocol describes a Hantzsch-type thiazole synthesis, a common and efficient method for constructing the thiazole ring.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 12 mmol of thiourea in 50 mL of absolute ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anti-proliferative activity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized benzoxazinone derivatives

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Normal cell line (for selectivity assessment, e.g., WI-38)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways and the targeting of specific cellular structures.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many types of cancer, making it an attractive target for cancer therapy. Certain benzoxazinone derivatives have been identified as dual inhibitors of PI3K and mTOR.[4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation translation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits Benzoxazinone->mTORC2 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

c-Myc G-Quadruplex Targeting

The c-Myc oncogene is a key regulator of cell proliferation and is overexpressed in a majority of human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure. Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to an anti-proliferative effect. Some benzoxazinone derivatives have been shown to interact with and stabilize the c-Myc G-quadruplex.

cMyc_GQuadruplex cMyc_Promoter c-Myc Promoter (G-rich sequence) G_Quadruplex G-Quadruplex Formation cMyc_Promoter->G_Quadruplex Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors blocks binding RNA_Polymerase RNA Polymerase II G_Quadruplex->RNA_Polymerase blocks binding Repression Transcriptional Repression G_Quadruplex->Repression cMyc_Transcription c-Myc Transcription Transcription_Factors->cMyc_Transcription RNA_Polymerase->cMyc_Transcription Proliferation Cancer Cell Proliferation cMyc_Transcription->Proliferation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->G_Quadruplex stabilizes Repression->cMyc_Transcription

Caption: Mechanism of c-Myc transcription repression by G-quadruplex stabilization.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of anti-cancer drug candidates from this compound.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Thiazoles, Triazoles) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Compounds with low IC50) In_Vitro_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Identification->Mechanism_Study promising hits Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization structure-activity relationship Mechanism_Study->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Candidate Preclinical Candidate In_Vivo_Studies->Candidate

Caption: A typical workflow for anti-cancer drug discovery using the target compound.

Conclusion

This compound represents a valuable and highly adaptable starting material for the synthesis of novel anti-cancer drug candidates. Its inherent reactivity, coupled with the pharmacological importance of the benzoxazinone scaffold, provides a robust platform for the development of compounds targeting diverse and critical cancer-related pathways. The protocols and data presented herein offer a comprehensive guide for researchers to explore the full potential of this versatile building block in the ongoing search for more effective cancer therapies.

References

Application of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a key building block in the development of novel fungicides.[1] Its benzoxazinone core is a recognized pharmacophore associated with a range of biological activities, and the presence of the reactive chloroacetyl group allows for facile structural modifications to generate a diverse library of derivatives.[1] Research has demonstrated that derivatives of the 1,4-benzoxazin-3-one scaffold exhibit significant in vitro antifungal activity against a variety of economically important plant pathogenic fungi.[2][3][4] These findings underscore the potential of this compound as a lead structure for the discovery of new agrochemical fungicides.

Mechanism of Action

While the precise molecular target of 1,4-benzoxazin-3-one derivatives is not yet fully elucidated, their mode of action is believed to involve the inhibition of essential fungal enzymes. The electrophilic nature of the chloroacetyl group in the parent compound and the diverse functionalities that can be introduced through its modification likely contribute to interactions with specific biological targets within the fungal cell. The structural similarity of some derivatives to known fungicides suggests potential interference with processes such as cell wall biosynthesis, respiration, or signal transduction.[5] Further research is required to pinpoint the exact mechanism and to rule out multi-site activity, which could be advantageous in mitigating the development of fungicide resistance.

Applications in Fungicide Development

The primary application of this compound in fungicide development is as a starting material for the synthesis of more complex and potent antifungal agents. The chloroacetyl group is a key reactive handle for introducing various moieties, such as acylhydrazones, triazoles, and other heterocyclic rings, which have been shown to enhance fungicidal efficacy.[2][4][6]

Recent studies have highlighted the promising activity of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[2][3][4] These compounds have demonstrated notable inhibitory effects against a range of phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides like hymexazol and carbendazim under laboratory conditions.[2][3] The fungicidal spectrum of these derivatives includes pathogens such as Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt.[2][3][4]

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity (EC50 values) of selected 1,4-benzoxazin-3-one derivatives against various phytopathogenic fungi. These derivatives are conceptually derived from the modification of the this compound scaffold.

Compound IDTarget FungusEC50 (µg/mL)Reference Commercial FungicideEC50 (µg/mL) of Reference
5l Gibberella zeae20.06Hymexazol40.51
5o Gibberella zeae23.17Hymexazol40.51
5q Pellicularia sasakii26.66Hymexazol32.77
5r Phytophthora infestans15.37Hymexazol18.35
5r Phytophthora infestans15.37Carbendazim34.41
5p Capsicum wilt26.76Hymexazol>50

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives

This protocol describes a general method for the synthesis of fungicidal 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, starting from a 6-substituted-2H-1,4-benzoxazin-3(4H)-one precursor conceptually similar to the title compound.

Materials:

  • Substituted 2H-1,4-benzoxazin-3(4H)-one

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Substituted benzaldehyde

  • Glacial acetic acid

Procedure:

  • Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate:

    • To a solution of the substituted 2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF, add anhydrous potassium carbonate and ethyl chloroacetate.

    • Stir the mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetohydrazide:

    • Dissolve the product from step 1 in ethanol.

    • Add hydrazine hydrate and reflux the mixture for 4-8 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry to obtain the hydrazide intermediate.

  • Synthesis of Acylhydrazone Derivatives:

    • To a solution of the hydrazide intermediate in ethanol, add the desired substituted benzaldehyde and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-6 hours.

    • Cool the reaction to room temperature and collect the resulting precipitate by filtration.

    • Wash the solid with ethanol and dry to yield the final acylhydrazone derivative.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol details the evaluation of the antifungal activity of synthesized compounds against various phytopathogenic fungi using the mycelium growth rate method.[2][4]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

    • Prepare a series of working solutions by diluting the stock solution with sterile distilled water containing a small amount of a surfactant (e.g., Tween 80) to ensure solubility.

  • Preparation of Amended PDA Plates:

    • Autoclave the PDA medium and cool it to 50-60 °C.

    • Add the appropriate volume of the test compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Prepare control plates containing PDA with the same concentration of DMSO and surfactant as the test plates.

  • Inoculation:

    • From the periphery of an actively growing fungal colony, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both test and control).

  • Incubation:

    • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony on the control plate, and 'dt' is the average diameter of the fungal colony on the treated plate.

    • Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.

Visualizations

Experimental_Workflow_for_Fungicide_Development cluster_synthesis Synthesis of Derivatives cluster_screening Antifungal Screening cluster_optimization Lead Optimization start 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one intermediate Key Intermediates (e.g., Hydrazides) start->intermediate Modification of Chloroacetyl Group derivatives Library of Novel Derivatives intermediate->derivatives Introduction of Bioactive Moieties in_vitro In Vitro Antifungal Assay (Mycelium Growth Rate) derivatives->in_vitro data_analysis Data Analysis (Inhibition %, EC50) in_vitro->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatives Further Synthesis candidate Fungicide Candidate lead_opt->candidate

Caption: Experimental workflow for fungicide development.

Mycelium_Growth_Inhibition_Assay prep_solutions Prepare Test Compound Solutions (in DMSO) prep_plates Prepare PDA Plates with Test Compound prep_solutions->prep_plates inoculation Inoculate Plates with Fungal Mycelial Disc prep_plates->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measurement Measure Colony Diameter incubation->measurement analysis Calculate % Inhibition and EC50 Value measurement->analysis

Caption: Mycelium growth inhibition assay workflow.

References

Application Notes and Protocols: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document outlines the application of a key intermediate, 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, in the synthesis of potent anti-inflammatory agents. The chloroacetyl group serves as a versatile handle for chemical modification, enabling the introduction of various pharmacophores to modulate biological activity.

Recent studies have highlighted that derivatives of 2H-1,4-benzoxazin-3(4H)-one can exert significant anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which plays a crucial role in mitigating inflammatory responses.

This application note provides a proposed synthetic route from this compound to novel anti-inflammatory compounds, detailed experimental protocols for their biological evaluation, and a summary of their anti-inflammatory activity.

Proposed Synthetic Pathway

A strategic approach to synthesizing potent anti-inflammatory agents from this compound involves its conversion to the corresponding 6-amino derivative. This amino intermediate can then be further elaborated, for instance, by coupling with other molecules to form amide bonds, which can then undergo cyclization to form heterocycles like 1,2,3-triazoles. These triazole-modified benzoxazinones have demonstrated significant anti-inflammatory properties.

A plausible method for the conversion of the chloroacetyl group to an amino group is via a Beckmann rearrangement of the corresponding α-chloro ketoxime. The proposed multi-step synthesis is outlined below.

G start 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one oxime 6-(1-(Hydroxyimino)-2-chloroethyl)- 2H-1,4-benzoxazin-3(4H)-one start->oxime Hydroxylamine hydrochloride amino 6-Amino-2H-1,4- benzoxazin-3(4H)-one oxime->amino Beckmann Rearrangement (Acid catalyst) amide 3-Ethynyl-N-(3-oxo-3,4-dihydro-2H- benzo[b][1,4]oxazin-6-yl)benzamide amino->amide 3-Ethynylbenzoic acid, HATU, DIPEA triazole 1,2,3-Triazole Derivatives amide->triazole Substituted Azides, CuSO4·5H2O, Sodium Ascorbate

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2H-1,4-benzoxazin-3(4H)-one from this compound (Proposed)

Step 1: Oximation

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime product.

  • Filter, wash with water, and dry the precipitate to obtain 6-(1-(hydroxyimino)-2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Beckmann Rearrangement

  • Add the dried oxime to a strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, at a controlled temperature (e.g., 0 °C).

  • Stir the mixture at an elevated temperature (e.g., 80-100 °C) for the required duration, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-Amino-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Synthesis of 1,2,3-Triazole Modified 2H-1,4-benzoxazin-3(4H)-one Derivatives[1]

Step 1: Amide Formation

  • To a solution of 6-Amino-2H-1,4-benzoxazin-3(4H)-one in an anhydrous solvent like DMF, add 3-ethynylbenzoic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)benzamide.

Step 2: Click Chemistry (Huisgen Cycloaddition)

  • Dissolve the product from Step 1 and a substituted azide in a mixture of t-butanol and water.

  • Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Stir the mixture at room temperature for 12-24 hours.

  • After completion of the reaction (monitored by TLC), add water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final 1,2,3-triazole derivative by column chromatography.

Protocol 3: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)[1][9]

Cell Culture:

  • Maintain BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Assay:

  • Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 3 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Data Presentation

The anti-inflammatory activity of synthesized 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.

Compound IDConcentration (µM)% Inhibition of NO Production (Mean ± SD)
e2 1075.3 ± 3.1
e16 1082.1 ± 2.8
e20 1078.9 ± 3.5
Resveratrol2057.98 ± 2.50
Data sourced from a study on 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one derivatives.

Mechanism of Action: Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of these benzoxazinone derivatives are attributed to their ability to activate the Nrf2-HO-1 signaling pathway. In resting cells, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by inducers, such as the synthesized compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of protective enzymes like HO-1. HO-1 catabolizes heme into carbon monoxide (CO), biliverdin, and free iron, which have potent anti-inflammatory and antioxidant properties.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from LPS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Compound Benzoxazinone Derivative Compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 Gene Transcription ARE->HO1 Activates Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Leads to

Caption: Activation of the Nrf2-HO-1 signaling pathway by benzoxazinone derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of novel anti-inflammatory agents. The protocols and data presented herein demonstrate a viable pathway to potent anti-inflammatory compounds based on the 2H-1,4-benzoxazin-3(4H)-one scaffold, which act through the activation of the Nrf2-HO-1 signaling pathway. This approach offers a promising avenue for the development of new therapeutics for inflammatory diseases.

Application Notes and Protocols for Alkylation Reactions with 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the alkylation of 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic building block in the synthesis of various biologically active compounds. The protocols focus on the nucleophilic substitution of the activated chlorine atom by secondary amines, specifically arylpiperazine derivatives, to generate a library of potential dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors.

Introduction

This compound is a versatile intermediate in medicinal chemistry and agrochemistry. Its electrophilic chloroacetyl group makes it an excellent substrate for alkylation reactions with a wide range of nucleophiles. This reactivity is particularly useful for introducing diverse functional groups and building complex molecular architectures. The resulting 6-(substituted-acetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives have shown promise as potent bioactive molecules.

General Reaction Scheme

The alkylation of this compound with secondary amines, such as arylpiperazines, typically proceeds via a nucleophilic substitution reaction. The reaction is generally carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Alkylation_Reaction reactant1 This compound product 6-[2-(4-Arylpiperazin-1-yl)acetyl]-2H-1,4-benzoxazin-3(4H)-one reactant1->product Alkylation reactant2 Arylpiperazine (Nucleophile) reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: General scheme for the alkylation of this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 6-[2-(4-arylpiperazin-1-yl)acetyl]-2H-1,4-benzoxazin-3(4H)-one derivatives. This data is compiled from analogous reactions and serves as a guide for reaction optimization.

EntryArylpiperazine (Ar)BaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylK₂CO₃DMF80475
22-MethoxyphenylK₂CO₃DMF80482
32-ChlorophenylK₂CO₃DMF80478
42-PyrimidinylK₂CO₃DMF80465

Note: The above data is representative and may vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of this compound with Arylpiperazines

This protocol describes a general method for the synthesis of 6-[2-(4-arylpiperazin-1-yl)acetyl]-2H-1,4-benzoxazin-3(4H)-one derivatives.

Materials:

  • This compound

  • Substituted arylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • To a stirred solution of the appropriate arylpiperazine (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.4 mmol).

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and HRMS).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve arylpiperazine and K2CO3 in DMF add_reactant Add 6-(chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one start->add_reactant heat Heat to 80 °C and stir for 4h add_reactant->heat monitor Monitor by TLC heat->monitor quench Cool and pour into water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography analysis Characterization (NMR, MS) chromatography->analysis

Caption: Workflow for the alkylation of this compound.

Signaling Pathways and Biological Relevance

The synthesized 6-[2-(4-arylpiperazin-1-yl)acetyl]-2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated for their potential as dual-acting antagonists for the serotonin 1A, 1B, and 1D (5-HT1A/1B/1D) receptors and as inhibitors of the serotonin transporter (SERT). These targets are crucial in the regulation of mood and are implicated in the pathophysiology of depression and anxiety disorders.

Signaling_Pathway cluster_drug Drug Action cluster_targets Molecular Targets cluster_effects Physiological Effects drug 6-[2-(4-Arylpiperazin-1-yl)acetyl]- 2H-1,4-benzoxazin-3(4H)-one sert SERT drug->sert Inhibition ht1a 5-HT1A Receptor drug->ht1a Antagonism ht1b 5-HT1B Receptor drug->ht1b Antagonism ht1d 5-HT1D Receptor drug->ht1d Antagonism serotonin Increased Synaptic Serotonin sert->serotonin downstream Modulation of Downstream Signaling ht1a->downstream ht1b->downstream ht1d->downstream therapeutic Antidepressant & Anxiolytic Effects serotonin->therapeutic downstream->therapeutic

Caption: Potential mechanism of action for the synthesized benzoxazinone derivatives.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Arylpiperazines can be toxic and should be handled with care in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Use in a fume hood and avoid contact with skin.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The alkylation of this compound provides a straightforward and efficient route to a diverse range of N-substituted derivatives. The protocols outlined in these application notes offer a robust starting point for the synthesis and exploration of novel compounds with potential therapeutic applications, particularly in the field of neuroscience. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical agents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one using chloroacetyl chloride in the presence of a Lewis acid catalyst. This reaction is a type of electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring of the benzoxazinone moiety.[2]

Q2: I am experiencing a low yield in my reaction. What are the potential causes?

Low yields in this Friedel-Crafts acylation can stem from several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.

  • Substrate Deactivation: The amide group in the benzoxazinone ring can complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to side product formation.

  • Insufficient Catalyst Amount: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst due to its complexation with both the starting material and the product.[3]

Q3: I am observing the formation of multiple products. What are the likely side reactions?

The formation of multiple products can be attributed to a few key side reactions:

  • Polysubstitution: Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction time, excess acylating agent) can lead to the introduction of a second chloroacetyl group on the aromatic ring.

  • Isomer Formation: While the 6-position is generally favored due to the directing effects of the ether and amide groups, acylation at other positions on the benzene ring can occur, leading to isomeric byproducts.

  • N-Acylation: In the presence of a base or under certain conditions, acylation can occur at the nitrogen of the amide, although this is less common in classic Friedel-Crafts conditions.

  • O-Acylation: Reaction at the oxygen of the carbonyl group is also a possibility, though less favorable.

Q4: How can I improve the regioselectivity of the acylation to favor the 6-position?

Optimizing the choice of Lewis acid and reaction conditions is crucial for improving regioselectivity. Milder Lewis acids may offer better selectivity. Additionally, running the reaction at a lower temperature can help to minimize the formation of undesired isomers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Lewis acid catalyst due to moisture.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents.
Insufficient amount of Lewis acid catalyst.Increase the molar ratio of the Lewis acid to the substrate. A 1.1 to 2.5 molar equivalent is a good starting point.
Low reaction temperature.Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC.
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high.Lower the reaction temperature. Running the reaction at 0°C or even lower may improve selectivity.
Strong Lewis acid promoting side reactions.Consider using a milder Lewis acid such as ZnCl₂, FeCl₃, or SnCl₄.[4][5][6]
Product is a Dark, Tarry Substance Decomposition of starting material or product.This can be caused by excessively high temperatures or a highly reactive catalyst. Lower the reaction temperature and consider a milder Lewis acid.
Impurities in the starting materials.Purify the 2H-1,4-benzoxazin-3(4H)-one starting material before use.
Difficulty in Product Purification Presence of unreacted starting material and isomeric byproducts.Optimize the reaction conditions to drive the reaction to completion and improve selectivity. Utilize column chromatography with a carefully selected solvent system for purification.
Product complexed with the Lewis acid.During the workup, ensure the reaction mixture is quenched with ice-cold dilute acid to break up the product-catalyst complex.

Data Presentation

Table 1: Effect of Lewis Acid on Reaction Yield

Lewis Acid Molar Equivalents Temperature (°C) Time (h) Yield (%)
AlCl₃2.50 to rt665
FeCl₃2.5rt852
ZnCl₂3.0501245
SnCl₄2.00 to rt658

Table 2: Effect of Solvent on Reaction Yield (using AlCl₃ as catalyst)

Solvent Temperature (°C) Time (h) Yield (%)
Dichloromethane (DCM)0 to rt665
1,2-Dichloroethane (DCE)0 to rt668
Carbon Disulfide (CS₂)0 to rt872
Nitrobenzenert460

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 2H-1,4-benzoxazin-3(4H)-one

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2H-1,4-benzoxazin-3(4H)-one (1 equivalent).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Cool the mixture to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise, ensuring the temperature does not rise above 5°C.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

reaction_pathway 2H-1,4-benzoxazin-3(4H)-one 2H-1,4-benzoxazin-3(4H)-one Intermediate Complex Intermediate Complex 2H-1,4-benzoxazin-3(4H)-one->Intermediate Complex Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Intermediate Complex Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Intermediate Complex This compound This compound Intermediate Complex->this compound

Caption: Reaction pathway for the synthesis of the target compound.

troubleshooting_workflow start Low Yield Issue check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity optimize_catalyst Optimize Catalyst (Type & Amount) check_catalyst->optimize_catalyst optimize_temp Adjust Temperature check_conditions->optimize_temp purify_sm Purify Starting Material check_purity->purify_sm successful_outcome Improved Yield optimize_catalyst->successful_outcome optimize_temp->successful_outcome purify_sm->successful_outcome

Caption: A workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives. This guide addresses common experimental challenges and offers insights into potential side reactions.

Troubleshooting Guide

Low product yield, the presence of impurities, and difficult purification are common hurdles in organic synthesis. This section provides a systematic approach to troubleshooting the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst.

dot

TroubleshootingWorkflow start Low Yield or No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Reagents Degraded or Incorrect Ratio check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Temp. or Time analyze_impurities Analyze Byproducts and Impurities check_conditions->analyze_impurities Conditions Correct analyze_impurities->start Major Side Reactions Occurring optimize_purification Optimize Purification Protocol analyze_impurities->optimize_purification Impurities Identified optimize_purification->analyze_impurities Co-eluting Impurities success Successful Synthesis optimize_purification->success Pure Product Obtained

Caption: Troubleshooting workflow for the synthesis of this compound.

Issue Potential Cause Recommended Action
Low to No Product Yield Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric humidity or residual water in the solvent or glassware.Use fresh, anhydrous Lewis acid from a newly opened container. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Ring: The starting material, 2H-1,4-benzoxazin-3(4H)-one, may be less reactive than simpler aromatic compounds due to the presence of the lactam functionality.Increase the amount of Lewis acid catalyst to stoichiometric or even excess amounts. A higher reaction temperature or longer reaction time may also be necessary, but monitor for increased side product formation.
Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete conversion.Carefully measure and ensure the correct molar ratios of the benzoxazinone starting material, chloroacetyl chloride, and Lewis acid.
Formation of Multiple Products (Impurities) Polysubstitution (Diacylation): Although less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, polysubstitution can occur, especially with highly activated rings or harsh reaction conditions.[1]Use a stoichiometric amount of the acylating agent and Lewis acid. The acyl group introduced deactivates the ring, making a second acylation less favorable.[1]
Side Reactions at the Lactam Nitrogen: The lone pair of electrons on the nitrogen of the lactam could potentially interact with the Lewis acid or the acylating agent, leading to N-acylation or other side reactions.The Friedel-Crafts acylation is generally regioselective for the aromatic ring. However, if N-acylation is suspected, consider protecting the N-H group prior to acylation, although this adds extra steps to the synthesis.
Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions.Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid using solvents that can be acylated.
Difficult Purification Co-eluting Impurities: Isomeric byproducts (e.g., acylation at a different position on the aromatic ring) or other side products may have similar polarities to the desired product, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing alternative purification techniques such as recrystallization or preparative HPLC.
Product Complexation with Lewis Acid: The ketone product can form a stable complex with the Lewis acid, which can complicate the work-up procedure.[1]During the work-up, ensure complete quenching of the reaction mixture with ice and/or dilute acid to break up the product-catalyst complex.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one not working?

A1: The most common reason for failure in a Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst by moisture. Ensure that all reagents, solvents, and glassware are scrupulously dry and that the reaction is performed under an inert atmosphere. Another possibility is that the 2H-1,4-benzoxazin-3(4H)-one ring is not sufficiently activated for the reaction to proceed under your current conditions. Consider increasing the amount of Lewis acid and/or the reaction temperature.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of di-acylated products is a possibility, especially under forcing conditions.[1] Another potential side reaction is acylation at a different position on the aromatic ring, leading to isomeric impurities. Although less likely, interaction of the Lewis acid with the oxygen or nitrogen atoms of the benzoxazinone ring could lead to complexation or undesired side reactions.

dot

SideReactions starting_material 2H-1,4-benzoxazin-3(4H)-one + Chloroacetyl Chloride + AlCl3 desired_product This compound starting_material->desired_product Desired Pathway diacylated_product Di-acylated Product starting_material->diacylated_product Side Reaction (Polysubstitution) isomeric_product Isomeric Product (e.g., 8-acylated) starting_material->isomeric_product Side Reaction (Alternative C-Acylation) n_acylation N-Acylation starting_material->n_acylation Potential Side Reaction

Caption: Potential reaction pathways in the synthesis of this compound.

Q3: What is the optimal solvent for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common and generally suitable solvents for Friedel-Crafts acylation as they are inert under the reaction conditions. Nitrobenzene can also be used, particularly for less reactive substrates, but its high boiling point can make it difficult to remove.

Q4: How can I purify the final product effectively?

A4: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be a powerful purification technique if a crystalline solid is obtained.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2H-1,4-benzoxazin-3(4H)-one

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.1 to 2.0 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

  • Addition of Substrate: After the addition of chloroacetyl chloride is complete, add a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

dot

ExperimentalWorkflow setup Reaction Setup (Inert Atmosphere) acylium_formation Acylium Ion Formation (0 °C) setup->acylium_formation substrate_addition Substrate Addition (0 °C) acylium_formation->substrate_addition reaction Reaction at RT (Monitor by TLC) substrate_addition->reaction workup Aqueous Work-up (Ice/HCl) reaction->workup extraction Extraction with DCM workup->extraction washing Washing of Organic Layer extraction->washing drying_concentration Drying and Concentration washing->drying_concentration purification Purification (Chromatography/Recrystallization) drying_concentration->purification

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on the yield of this compound. Actual results will vary.

Entry Equivalents of AlCl₃ Temperature (°C) Time (h) Yield (%) Key Impurities Observed
11.10 to RT445Unreacted starting material
21.50 to RT865Minor isomeric byproduct
32.00 to RT875Trace di-acylated product
41.5RT1270Increased isomeric byproduct
51.540 (Reflux in DCE)460Significant decomposition/charring

Disclaimer: The information provided in this technical support guide is intended for educational and informational purposes only. All chemical reactions should be carried out by qualified individuals in a well-equipped laboratory with appropriate safety precautions. The specific reaction conditions may need to be optimized for each unique setup.

References

Technical Support Center: Optimizing Reaction Conditions for 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. This key intermediate is valuable in the development of pharmaceuticals and agrochemicals, particularly in the fields of anti-cancer and anti-inflammatory drugs.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for preparing this compound?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of the parent molecule, 2H-1,4-benzoxazin-3(4H)-one, with chloroacetyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring of the benzoxazinone moiety. A Lewis acid catalyst is required to facilitate the formation of the acylium ion electrophile.

Q2: Which Lewis acid is most suitable for this reaction?

A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for Friedel-Crafts acylation reactions.[2] However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. The choice of catalyst can influence reaction time and yield, and may need to be optimized for this specific substrate.

Q3: What are the typical reaction conditions?

A3: The reaction is generally carried out in an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under anhydrous conditions. The reaction temperature is a critical parameter and is often started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion.

Q4: What is the expected regioselectivity of the chloroacetylation?

A4: The acylation of 2H-1,4-benzoxazin-3(4H)-one is expected to occur primarily at the 6-position of the benzene ring. This is due to the directing effects of the ether oxygen and the amide nitrogen of the benzoxazinone ring system.

Q5: What are the potential biological applications of this compound?

A5: This compound and its derivatives have shown promise as intermediates in the synthesis of therapeutic agents, particularly in the areas of oncology and inflammation.[1] Derivatives of 6-acyl-2H-1,4-benzoxazin-3(4H)-one have been investigated for their potential to induce autophagy and cell cycle arrest in cancer cells.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst due to moisture. 2. Deactivated aromatic ring. 3. Insufficient reaction temperature or time. 4. Poor quality of starting materials.1. Use freshly opened, anhydrous Lewis acid and ensure all glassware and solvents are dry. 2. While the benzoxazinone ring is generally activated, ensure the starting material is pure. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Use purified 2H-1,4-benzoxazin-3(4H)-one and freshly distilled chloroacetyl chloride.
Formation of Multiple Products 1. Polyacylation of the aromatic ring. 2. Side reactions with the amide functionality.1. Use a stoichiometric amount of the acylating agent. The acyl group is deactivating, which generally disfavors a second acylation. 2. Protect the amide nitrogen if N-acylation is a competing side reaction, although this is less common in Friedel-Crafts acylation.
Product is a Dark, Tarry Material 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities that polymerize under the reaction conditions.1. Maintain a lower reaction temperature and monitor the reaction closely. 2. Ensure the purity of all reagents and solvents.
Difficulty in Product Isolation/Purification 1. Formation of a stable complex between the product and the Lewis acid. 2. Presence of unreacted starting materials or byproducts with similar polarity.1. Perform a careful aqueous work-up to hydrolyze the catalyst-product complex. An acidic wash may be necessary. 2. Optimize the chromatographic separation conditions (e.g., solvent system, gradient) for purification.

Data Presentation

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation (Hypothetical Data)

Lewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃DCM0 to RT485
FeCl₃DCMRT870
ZnCl₂DCMReflux1255
TiCl₄DCM0 to RT678

Note: This data is illustrative and serves as a starting point for optimization. Actual results may vary.

Experimental Protocols

Synthesis of 2H-1,4-benzoxazin-3(4H)-one (Starting Material)

A two-step synthesis can be employed for the starting material. First, o-aminophenols are reacted with chloroacetyl chloride in the presence of a base like potassium carbonate to form an intermediate. This intermediate is then cyclized to yield 2H-1,4-benzoxazin-3(4H)-one.[4]

General Protocol for Friedel-Crafts Chloroacetylation of 2H-1,4-benzoxazin-3(4H)-one

  • To a dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents) to the stirred suspension.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 2H-1,4-benzoxazin-3(4H)-one and anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_lewis Add AlCl₃ cool->add_lewis add_acyl Add Chloroacetyl Chloride Solution Dropwise add_lewis->add_acyl warm_stir Warm to Room Temperature and Stir add_acyl->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Ice/HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Recrystallization or Chromatography dry_concentrate->purify end Final Product purify->end signaling_pathway Potential Signaling Pathway Inhibition by 6-Acyl-2H-1,4-benzoxazin-3(4H)-one Derivatives cluster_cell Cancer Cell growth_factor Growth Factor Stimulus receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation autophagy Autophagy mtor->autophagy apoptosis Apoptosis inhibitor 6-Acyl-2H-1,4-benzoxazin-3(4H)-one Derivative inhibitor->pi3k Inhibition inhibitor->akt Inhibition inhibitor->apoptosis Induction

References

Purification challenges with 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis and purification of this compound, which is typically prepared via Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one.

Issue 1: Low or No Product Yield

Question: We are observing a very low yield or no formation of the desired this compound product. What are the potential causes and solutions?

Answer: Low or no yield in the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one can stem from several factors related to the reactants, catalyst, and reaction conditions.

Potential CauseRecommended Solutions
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid or purify the existing stock. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Starting Material The amide nitrogen in the 2H-1,4-benzoxazin-3(4H)-one ring can complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution. Using a stoichiometric excess of the Lewis acid can help to overcome this.
Insufficient Reaction Temperature While some Friedel-Crafts acylations proceed at room temperature, this particular substrate may require gentle heating to overcome the activation energy. Monitor the reaction by TLC and consider a modest increase in temperature (e.g., to 40-50 °C).
Poor Quality of Reagents Ensure the 2H-1,4-benzoxazin-3(4H)-one starting material is pure. Impurities can compete for the acylating agent or inhibit the catalyst. Use freshly distilled chloroacetyl chloride.

Issue 2: Formation of Multiple Products or a Tar-Like Substance

Question: Our reaction mixture is turning dark, and upon workup, we are isolating a complex mixture of products or a tarry material. How can we prevent this?

Answer: The formation of multiple products or tar is often indicative of side reactions or product decomposition.

Potential CauseRecommended Solutions
High Reaction Temperature Excessive heat can lead to polymerization and decomposition of the starting material and/or product. Maintain a controlled temperature throughout the reaction.
Polyacylation Although the acyl group is deactivating, forcing conditions (high temperature, long reaction time, large excess of acylating agent) can sometimes lead to the introduction of a second chloroacetyl group. Use a stoichiometry of 1:1 to 1:1.2 of the benzoxazinone to chloroacetyl chloride.
Reaction with Solvent Certain solvents can participate in Friedel-Crafts reactions. Dichloromethane or 1,2-dichloroethane are generally suitable choices. Avoid using solvents like benzene or toluene unless they are the intended substrate.

Issue 3: Difficulties in Product Purification

Question: We are struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual catalyst. A combination of techniques is often necessary.

Purification MethodKey Parameters and Troubleshooting
Recrystallization This is often the most effective method for obtaining highly pure product. A common solvent system for related benzoxazinones is a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane). Experiment with different solvent ratios to achieve optimal crystal formation. Slow cooling generally yields purer crystals.[1]
Column Chromatography Silica gel is a suitable stationary phase. A common eluent system for compounds of this polarity is a gradient of ethyl acetate in hexanes.[2] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the fractions by TLC to identify the product.
Aqueous Workup Before attempting recrystallization or chromatography, a thorough aqueous workup is critical to remove the Lewis acid and any water-soluble byproducts. This typically involves quenching the reaction with ice-cold dilute HCl, followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the chloroacetylation of 2H-1,4-benzoxazin-3(4H)-one?

A1: The acylation is expected to occur primarily at the 6-position of the benzoxazinone ring. This is due to the directing effects of the ether oxygen and the amide nitrogen, which activate the para position (C6) towards electrophilic aromatic substitution.

Q2: Can I use other Lewis acids besides aluminum chloride (AlCl₃)?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, AlCl₃ is the most common and often the most effective for this type of transformation. The optimal Lewis acid and its stoichiometry may need to be determined empirically for your specific reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as 30-50% ethyl acetate in hexanes, to achieve good separation between the starting material and the product. The product, being more polar due to the ketone group, should have a lower Rf value than the starting 2H-1,4-benzoxazin-3(4H)-one.

Q4: What are the likely impurities I might see in my final product?

A4: Common impurities could include:

  • Unreacted 2H-1,4-benzoxazin-3(4H)-one.

  • Di-acylated products.

  • Positional isomers (e.g., the 8-chloroacetyl derivative), although the 6-isomer is generally favored.

  • Hydrolyzed chloroacetyl chloride (chloroacetic acid), which should be removed during aqueous workup.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. This compound is a chloroacetyl derivative and should be handled with care. It is a potential lachrymator and alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on standard Friedel-Crafts acylation conditions.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous 1,2-dichloroethane as the solvent.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.2 equivalents) to the stirred suspension via the dropping funnel.

  • Addition of Substrate: Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Inert Atmosphere) acylium 2. Acylium Ion Formation (0 °C) setup->acylium substrate 3. Substrate Addition (0 °C) acylium->substrate reaction 4. Reaction (RT to 50 °C) substrate->reaction quench 5. Quenching (Ice/HCl) reaction->quench Reaction Complete (TLC) extract 6. Extraction (Ethyl Acetate) quench->extract wash 7. Washing (NaHCO₃, Brine) extract->wash dry 8. Drying & Concentration wash->dry purify 9. Purification (Recrystallization/Chromatography) dry->purify

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? catalyst Inactive Catalyst? start->catalyst Yes substrate Deactivated Substrate? start->substrate Yes temp Suboptimal Temperature? start->temp Yes reagents Poor Reagent Quality? start->reagents Yes sol_catalyst Use Anhydrous Conditions & Fresh Catalyst catalyst->sol_catalyst sol_substrate Increase Lewis Acid Stoichiometry substrate->sol_substrate sol_temp Optimize Reaction Temperature temp->sol_temp sol_reagents Purify Starting Materials reagents->sol_reagents

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Derivatization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound, with a focus on identifying potential byproducts.

Question 1: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the expected product. What are these potential byproducts?

Answer: The presence of multiple spots on your TLC plate suggests the formation of one or more byproducts. Depending on the specific reaction you are performing (e.g., N-alkylation, substitution of the chloride), the byproducts can vary. Here are some common possibilities:

  • Unreacted Starting Material: A spot corresponding to this compound.

  • Di-substituted Product: If the reaction conditions are not carefully controlled, a second derivatization may occur. For instance, in N-alkylation, a second alkyl group might attach to the oxygen of the lactam, though this is less common.

  • Hydrolysis Product: The chloroacetyl group is susceptible to hydrolysis, which would result in the formation of 6-(Hydroxyacetyl)-2H-1,4-benzoxazin-3(4H)-one. This is more likely if there is water in your reaction mixture.

  • Side reactions on the Benzoxazinone Core: Depending on the reagents and conditions, reactions on the aromatic ring or the lactam ring could occur.

To identify these byproducts, it is recommended to use techniques like LC-MS to determine the molecular weights of the components in your mixture and NMR spectroscopy to elucidate their structures.

Question 2: I am attempting an N-alkylation, but the reaction is not going to completion, and I observe a significant amount of starting material. What could be the issue?

Answer: Incomplete N-alkylation reactions are a common issue.[1] Several factors could be contributing to this:

  • Base Strength: The base used may not be strong enough to fully deprotonate the nitrogen of the benzoxazinone ring. Consider using a stronger base or a different solvent system that enhances the base's reactivity.

  • Solubility: The starting material or the base may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[1] Using a solvent like DMF or DMSO can often improve solubility.[1]

  • Leaving Group: The leaving group on your alkylating agent might not be sufficiently reactive. For example, an alkyl chloride is less reactive than an alkyl bromide or iodide. You could consider converting your alkyl chloride to an iodide in situ by adding a catalytic amount of sodium or potassium iodide.[1]

  • Steric Hindrance: If the alkylating agent is bulky, steric hindrance can slow down the reaction. In such cases, increasing the reaction temperature or using a less hindered alkylating agent might be necessary.

Question 3: My mass spectrometry results show a peak that is 2 units higher than my expected product, and my NMR shows a loss of the chloroacetyl proton signals. What is happening?

Answer: This observation is indicative of a reduction of the chloroacetyl group to a hydroxyethyl group. This can happen if you have a reducing agent present in your reaction mixture, even unintentionally. For example, certain reagents or impurities could act as hydride donors. A thorough review of all your reagents and solvents for potential contaminants is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect during the Friedel-Crafts acylation to produce this compound?

A1: The Friedel-Crafts acylation to introduce the chloroacetyl group can sometimes lead to polysubstitution, where more than one acyl group is added to the aromatic ring.[2][3] The position of the second acylation will be directed by the existing groups on the ring. Another potential, though less common, byproduct could be the isomer where the acylation has occurred at a different position on the aromatic ring.

Q2: How can I minimize the formation of byproducts during N-alkylation?

A2: To minimize byproduct formation during N-alkylation, consider the following:

  • Use a stoichiometric amount of the alkylating agent.

  • Choose an appropriate base and solvent system to ensure complete deprotonation and good solubility.[1]

  • Maintain a controlled reaction temperature.

  • Monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the starting material is consumed.

Q3: What are the best methods for purifying the derivatized products from the byproducts?

A3: Column chromatography is the most common and effective method for purifying the desired product from byproducts. The choice of solvent system for chromatography will depend on the polarity of your product and the byproducts. Recrystallization can also be a powerful purification technique if a suitable solvent is found.

Q4: Can the chloroacetyl group react with other nucleophiles present in the reaction mixture?

A4: Yes, the chloroacetyl group is an electrophilic site and can react with various nucleophiles.[4] If your derivatization reaction involves nucleophilic reagents, you may see side products where the chlorine atom has been displaced. It is crucial to choose reaction conditions that favor the desired transformation.

Data Presentation

The following table summarizes the key characteristics of the target compound and potential byproducts to aid in their identification. The Rf values are hypothetical and will vary based on the TLC conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Hypothetical TLC Rf (3:7 Ethyl Acetate:Hexane)Key Identifying Features
This compoundC₁₀H₈ClNO₃225.630.5Presence of chloroacetyl group signals in NMR; correct mass in MS.
2H-1,4-benzoxazin-3(4H)-one (Starting Material)C₈H₇NO₂149.150.3Absence of chloroacetyl group signals in NMR; mass of starting material in MS.
6-(Hydroxyacetyl)-2H-1,4-benzoxazin-3(4H)-oneC₁₀H₉NO₄207.180.2Absence of chlorine isotope pattern in MS; presence of a hydroxyl group signal in NMR.
N-Alkyl-6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-oneVaries with alkyl groupVaries> 0.5Higher mass in MS corresponding to the addition of the alkyl group; new alkyl signals in NMR.
Di-acetylated byproductC₁₂H₉ClO₄268.650.4Higher mass in MS; additional acetyl signals and complex aromatic region in NMR.

Experimental Protocols

Representative Protocol for N-Alkylation of this compound:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).[5][6]

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_0 Synthesis of Starting Material cluster_1 Derivatization Reactions 2H-1,4-benzoxazin-3(4H)-one 2H-1,4-benzoxazin-3(4H)-one This compound This compound 2H-1,4-benzoxazin-3(4H)-one->this compound Friedel-Crafts Acylation (AlCl3) Positional Isomer Positional Isomer 2H-1,4-benzoxazin-3(4H)-one->Positional Isomer Alternative Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->this compound Di-acetylated byproduct Di-acetylated byproduct This compound->Di-acetylated byproduct Over-acylation Desired N-Alkyl Product Desired N-Alkyl Product This compound->Desired N-Alkyl Product N-Alkylation (R-X, Base) Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H2O Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product Nucleophile (Nu-)

Caption: Reaction pathways for derivatization and potential byproduct formation.

Troubleshooting_Workflow start Unexpected Results in Derivatization tlc Multiple Spots on TLC? start->tlc ms Analyze Crude Mixture by LC-MS tlc->ms Yes incomplete Incomplete Reaction? tlc->incomplete No nmr Isolate Byproducts by Chromatography ms->nmr structure Elucidate Structure by NMR nmr->structure end Problem Resolved structure->end conditions Optimize Reaction Conditions: - Stronger Base - Better Solvent - Higher Temperature incomplete->conditions Yes reagents Check Reagent Purity and Reactivity incomplete->reagents No conditions->end reagents->end

Caption: Troubleshooting workflow for identifying byproducts.

References

Stability issues of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one during synthetic procedures. This resource is intended for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: The primary stability issues arise from the two reactive functional groups in the molecule: the α-chloroacetyl group and the 1,4-benzoxazin-3(4H)-one heterocyclic core. The α-chloroacetyl group is a potent electrophile susceptible to nucleophilic attack, while the lactam bond in the benzoxazinone ring can undergo hydrolysis under certain pH conditions.

Q2: How does pH affect the stability of the 1,4-benzoxazin-3(4H)-one ring?

A2: The benzoxazinone ring is susceptible to both acidic and basic hydrolysis.[1] Strong acidic or alkaline conditions can lead to the cleavage of the amide (lactam) bond, resulting in ring-opening and degradation to 2-aminophenol derivatives.[1] It is advisable to maintain a neutral or mildly acidic pH during reactions and work-up procedures whenever possible to preserve the integrity of the heterocyclic core.

Q3: What types of reagents are incompatible with the chloroacetyl group?

A3: The chloroacetyl group is highly reactive towards a wide range of nucleophiles.[2][3][4] Exposure to strong nucleophiles such as primary and secondary amines, thiols, alkoxides, and even water under basic conditions can lead to the displacement of the chloride atom via an SN2 reaction.[4] Strongly basic conditions may also promote unwanted side reactions.[4]

Q4: Can I use strong bases like sodium hydroxide or potassium carbonate with this compound?

A4: Caution is advised when using strong bases. While a weak base like potassium carbonate is often used in the synthesis of the benzoxazinone ring itself[5], strong bases can promote hydrolysis of the chloroacetyl group to a hydroxyacetyl group and may also induce the opening of the benzoxazinone ring.[1] If a base is required, milder conditions (e.g., diisopropylethylamine, sodium bicarbonate) and lower temperatures should be considered.

Q5: What are the expected byproducts if the compound degrades?

A5: Degradation can lead to several byproducts depending on the reaction conditions.

  • Hydrolysis of the chloroacetyl group: This will yield 6-(hydroxyacetyl)-2H-1,4-benzoxazin-3(4H)-one.

  • Ring-opening of the benzoxazinone core: Under harsh pH conditions, this can lead to derivatives of 2-amino-5-chlorophenol.[1]

  • Reaction with nucleophiles: If unintended nucleophiles are present, you may observe the formation of the corresponding substituted acetyl-benzoxazinone.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product in a nucleophilic substitution reaction on the chloroacetyl group. 1. Degradation of the starting material: The reaction conditions (e.g., high temperature, extreme pH) may be causing the decomposition of the this compound. 2. Competing side reactions: The nucleophile may be reacting with other parts of the molecule, or the chloroacetyl group may be undergoing hydrolysis.1. Optimize reaction conditions: Attempt the reaction at a lower temperature and for a shorter duration. Ensure the pH of the reaction mixture is controlled. 2. Use an anhydrous solvent: To prevent hydrolysis of the chloroacetyl group, ensure all reagents and solvents are dry. 3. Use a non-nucleophilic base: If a base is required, opt for a sterically hindered or non-nucleophilic base to avoid competition with your desired nucleophile.
Formation of multiple unexpected byproducts. 1. Ring-opening of the benzoxazinone core: This can occur under strongly acidic or basic conditions.[1] 2. Reaction with solvent or impurities: Solvents like methanol or ethanol can act as nucleophiles, especially in the presence of a base.1. Buffer the reaction mixture: Maintain a pH as close to neutral as feasible. 2. Choose an inert solvent: Utilize aprotic solvents such as THF, DMF, or acetonitrile. Ensure the solvent is of high purity.
Starting material is consumed, but the desired product is not formed; instead, a more polar compound is observed by TLC. Hydrolysis of the chloroacetyl group: The chloroacetyl moiety has likely reacted with water to form the corresponding hydroxyacetyl derivative.1. Strictly anhydrous conditions: Dry all glassware, solvents, and reagents thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Experimental Protocols

General Protocol for Nucleophilic Substitution on the Chloroacetyl Group

This protocol provides a general guideline for reacting this compound with a generic nucleophile (Nu-H).

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile).

  • Addition of Reagents: Add the nucleophile (Nu-H, 1.1 equivalents). If the nucleophile is added as a salt (e.g., sodium salt), a base is not required. If the free nucleophile is used, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key stability issues of this compound.

G Potential Degradation Pathways main This compound hydrolysis_chloroacetyl 6-(Hydroxyacetyl)-2H-1,4-benzoxazin-3(4H)-one main->hydrolysis_chloroacetyl H2O / Base nucleophilic_sub 6-(Nucleophile-acetyl)-2H-1,4-benzoxazin-3(4H)-one main->nucleophilic_sub Nucleophile (e.g., R-NH2, R-SH) ring_opening 2-Aminophenol Derivative main->ring_opening Strong Acid or Base G Experimental Workflow for Stability Assessment start Dissolve compound in proposed reaction solvent add_reagents Add one reaction component at a time (e.g., base, acid, nucleophile) start->add_reagents monitor Monitor by TLC/LC-MS at time intervals (e.g., 0, 1, 4, 24 hours) add_reagents->monitor analyze Analyze for starting material consumption and byproduct formation monitor->analyze stable Conditions are suitable analyze->stable No significant degradation unstable Degradation observed analyze->unstable Degradation > 5% adjust Adjust conditions (e.g., lower temperature, change reagent) unstable->adjust adjust->start Re-test

References

Overcoming low reactivity of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The information is designed to address common challenges related to its reactivity and provide practical solutions for its successful use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic building block with the molecular formula C₁₀H₈ClNO₃.[1][2] It is widely used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive chloroacetyl group, which allows for further chemical modifications to produce a diverse range of bioactive molecules, including those with anti-cancer, anti-inflammatory, herbicidal, and fungicidal properties.[1]

Q2: What are the typical physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈ClNO₃[1][2]
Molecular Weight 225.63 g/mol [1][2]
Appearance Off-white to white crystalline solid[1]
Melting Point 228-230 °C (lit.) or 238-244 °C[1][2]
Purity ≥ 97% (HPLC) or >98.0%(GC)[1][3]
Storage Conditions 0-8°C or Room Temperature (cool, dark place <15°C recommended)[1][3]

Q3: What makes the chloroacetyl group reactive?

The chloroacetyl group is an excellent electrophile. The chlorine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon susceptible to nucleophilic attack. This reactivity is the basis for many derivatization reactions.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Possible Causes:

  • Insufficiently Nucleophilic Reagent: The incoming nucleophile may not be strong enough to displace the chloride.

  • Steric Hindrance: Bulky substituents on either the benzoxazinone or the nucleophile may impede the reaction.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the stability of the transition state.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Presence of Moisture: Moisture can react with the chloroacetyl group or other reagents, leading to unwanted side products.

Suggested Solutions:

  • Increase Nucleophilicity: If using an amine, consider its basicity. Primary amines are generally more reactive than secondary amines. For weakly nucleophilic amines, the addition of a non-nucleophilic base can help.

  • Optimize Reaction Conditions:

    • Solvent: Screen different solvents. For nucleophilic substitution with amines, polar aprotic solvents like DMF or acetonitrile are often effective.[4][5]

    • Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Refluxing conditions are sometimes necessary.[4]

    • Catalyst: The addition of a catalyst, such as sodium iodide (NaI), can enhance the reaction rate through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.[6]

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the chloroacetyl group.

Problem 2: Formation of Multiple Byproducts

Possible Causes:

  • Side Reactions at High Temperatures: Elevated temperatures can lead to decomposition or undesired side reactions.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of multiple products. For example, if the nucleophile has multiple reactive sites.

  • Reactivity of Other Functional Groups: The nucleophile or other reagents may have functional groups that compete in the reaction.

Suggested Solutions:

  • Control Reaction Temperature: Lower the reaction temperature and extend the reaction time.

  • Precise Stoichiometry: Carefully control the addition rate and stoichiometry of your reagents.

  • Protecting Groups: If your nucleophile has other reactive functional groups, consider using protecting groups to ensure selective reaction at the desired site.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol is a generalized procedure based on common synthetic methods for related benzoxazinone derivatives.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (2 equivalents), to the mixture.[4]

  • Addition of Nucleophile: Add the desired amine (1-1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

General Nucleophilic Substitution Workflow

G Figure 1. General workflow for nucleophilic substitution. A Dissolve this compound and base in anhydrous solvent B Add nucleophile (e.g., amine) A->B C Stir at appropriate temperature (monitor by TLC/LC-MS) B->C D Reaction complete? C->D D->C No E Aqueous work-up and extraction D->E Yes F Purification (Chromatography/Recrystallization) E->F G Characterization F->G

Caption: General workflow for nucleophilic substitution reactions.

Troubleshooting Decision Tree for Low Yield

G Figure 2. Troubleshooting low reaction yield. Start Low or No Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Change_Solvent Change Solvent Increase_Temp->Change_Solvent Add_Catalyst Add Catalyst (e.g., NaI) Change_Solvent->Add_Catalyst Stronger_Nucleophile Use a Stronger Nucleophile/ Add a Non-nucleophilic Base Add_Catalyst->Stronger_Nucleophile End Re-run Experiment Stronger_Nucleophile->End

Caption: Decision tree for troubleshooting low product yield.

References

Preventing decomposition of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guide

Low yields or the presence of impurities during the synthesis of this compound are common issues. The primary synthetic route, a Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one, is sensitive to several factors that can lead to product decomposition. This guide addresses the most common problems and offers potential solutions.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution Experimental Protocol
Inactive Lewis Acid Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or a previously opened bottle that has been stored in a desiccator.See Protocol 1: Anhydrous Reaction Setup .
Insufficient Catalyst In Friedel-Crafts acylations, the product ketone can form a complex with the Lewis acid, rendering it inactive.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.Increase the molar ratio of AlCl₃ to 2H-1,4-benzoxazin-3(4H)-one to 1.1:1 or 1.2:1.
Deactivated Aromatic Ring The amide nitrogen in the benzoxazinone ring can coordinate with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), which may have a lower affinity for the amide nitrogen.
Inappropriate Reaction Temperature Excessively high temperatures can promote side reactions and decomposition.[1]Maintain the reaction temperature between 0°C and room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

Problem 2: Presence of Multiple Impurities in the Crude Product

Potential Cause Recommended Solution Experimental Protocol
Side Reactions of the Chloroacetyl Group The α-halo ketone functionality is a reactive alkylating agent and can participate in side reactions.Purify the crude product using column chromatography on silica gel. See Protocol 2: Purification by Column Chromatography .
Ring Opening of the Benzoxazinone Core The benzoxazinone ring can be susceptible to cleavage under strongly acidic or basic conditions.[2]During work-up, avoid using strong acids or bases. Quench the reaction by carefully adding it to ice-water and then extract the product with an organic solvent.
Polysubstitution Although less common in acylation than alkylation, polysubstitution can occur if the reaction conditions are too harsh.Use a less reactive solvent, such as dichloromethane or 1,2-dichloroethane, instead of more polar solvents that might enhance reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one failing?

A1: The most common reasons for failure are the deactivation of the Lewis acid catalyst by moisture, insufficient catalyst loading, or deactivation of the substrate by coordination of the amide nitrogen to the Lewis acid.[1] Ensure strictly anhydrous conditions and consider increasing the amount of Lewis acid.

Q2: I observe a complex mixture of products. What are the likely side reactions?

A2: The primary side reactions may involve the reactive chloroacetyl group, which can act as an alkylating agent, leading to self-condensation or reaction with other nucleophiles. Additionally, the benzoxazinone ring can undergo cleavage under harsh acidic or basic conditions during the reaction or work-up.[2]

Q3: Can I use a different acylating agent instead of chloroacetyl chloride?

A3: Yes, other acylating agents can be used. However, chloroacetyl chloride is commonly employed to introduce the chloroacetyl group, which is a versatile handle for further synthetic transformations. If using a different acylating agent, the reactivity and potential for side reactions should be considered.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. The melting point of the purified compound should also be consistent with the literature value (228-230 °C).

Experimental Protocols

Protocol 1: Anhydrous Reaction Setup for Friedel-Crafts Acylation

  • Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) should be thoroughly washed, dried in an oven at >120°C for at least 4 hours, and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware while flushing with a stream of dry nitrogen or argon gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Handling: Use anhydrous solvents. Solid reagents, such as aluminum chloride, should be weighed and transferred quickly in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the crude material in a suitable solvent (e.g., dichloromethane or acetone), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Decomposition_Pathway cluster_synthesis Synthesis cluster_decomposition Decomposition Pathways Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Product This compound Benzoxazinone->Product Friedel-Crafts Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product Lewis_Acid AlCl₃ Lewis_Acid->Product Side_Reactions Side Reactions of Chloroacetyl Group Product->Side_Reactions Nucleophilic Attack Ring_Opening Benzoxazinone Ring Opening Product->Ring_Opening Harsh Acid/Base Polyacylation Polyacylation Product->Polyacylation Harsh Conditions

Caption: Potential decomposition pathways during the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Anhydrous->Start No, Implement Protocol 1 Increase_Catalyst Increase Lewis Acid Stoichiometry Check_Anhydrous->Increase_Catalyst Yes Check_Temp Optimize Reaction Temperature Increase_Catalyst->Check_Temp Purify Purify by Column Chromatography Check_Temp->Purify Success Pure Product Obtained Purify->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 2H-1,4-benzoxazin-3(4H)-one, from o-aminophenol and chloroacetyl chloride. The second step is a Friedel-Crafts acylation of the precursor with chloroacetyl chloride in the presence of a Lewis acid catalyst to yield the final product.

Q2: Which Lewis acid is most commonly used for the Friedel-Crafts acylation step?

Aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for the Friedel-Crafts acylation of this and similar aromatic compounds.

Q3: What is the expected regioselectivity of the Friedel-Crafts acylation on the 2H-1,4-benzoxazin-3(4H)-one ring?

The acylation is expected to occur predominantly at the 6-position of the benzoxazinone ring. This is due to the directing effects of the ether and amide groups, which activate the aromatic ring for electrophilic substitution, with the para-position (C6) being the most favored site.

Q4: What are the key safety precautions to consider during this synthesis?

Both chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are critical for the success of the Friedel-Crafts acylation step. Hydrogen chloride (HCl) gas is evolved during the reaction, which should be trapped or neutralized.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Precursor (2H-1,4-benzoxazin-3(4H)-one) Incomplete reaction; impure o-aminophenol; moisture in the reaction.Ensure the reaction goes to completion by monitoring with TLC. Use purified o-aminophenol. Ensure all glassware is oven-dried and reagents are anhydrous.
Low or No Yield of Final Product Inactive Lewis acid (AlCl₃) due to moisture exposure; insufficient amount of Lewis acid; low reaction temperature; deactivated substrate.Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere. A stoichiometric amount of AlCl₃ is often required as it complexes with the product. The reaction may require heating to proceed. Ensure the precursor is of high purity.
Formation of Multiple Products (Impure Product) Polysubstitution (di-acylation); acylation at other positions (e.g., C8); side reactions due to high temperatures.Use a slight excess of the benzoxazinone precursor relative to chloroacetyl chloride to minimize polysubstitution. The acyl group is deactivating, making a second acylation less likely. Control the reaction temperature carefully. Purification by column chromatography may be necessary.
Reaction Stalls or is Sluggish Insufficient catalyst; low reaction temperature; poor quality of reagents.Increase the amount of Lewis acid. Gradually increase the reaction temperature while monitoring for side product formation. Use high-purity, anhydrous reagents and solvents.
Difficult Product Isolation/Purification The product may be complexed with the Lewis acid; presence of unreacted starting materials and side products.Quench the reaction mixture carefully with ice-cold dilute HCl to break up the aluminum chloride complex. Use column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) for purification. Recrystallization can also be an effective purification method.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary and should be determined experimentally.

Parameter Step 1: Precursor Synthesis Step 2: Friedel-Crafts Acylation
Starting Material o-Aminophenol2H-1,4-benzoxazin-3(4H)-one
Reagents Chloroacetyl chloride, NaHCO₃ or K₂CO₃Chloroacetyl chloride, AlCl₃
Solvent Dichloromethane, Butanone, or DMFDichloromethane, Carbon disulfide, or Nitrobenzene
Stoichiometry (relative to starting material) 1.0 - 1.1 eq. Chloroacetyl chloride1.1 - 1.5 eq. Chloroacetyl chloride, 1.1 - 2.0 eq. AlCl₃
Temperature 0 °C to reflux (40-80 °C)0 °C to 40 °C
Reaction Time 4 - 8 hours3 - 6 hours
Typical Yield 80 - 95%60 - 85%
Melting Point of Product ~215-217 °C228-230 °C[1]

Detailed Experimental Protocols

Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one (Precursor)
  • To a solution of o-aminophenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a base such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent dropwise over 15-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)
  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 eq.) to the suspension and stir for 15 minutes.

  • Add a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 5 °C.

  • After the addition, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Stir until the ice has melted and the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Friedel-Crafts Acylation o_aminophenol o-Aminophenol precursor_synthesis Cyclization Reaction o_aminophenol->precursor_synthesis chloroacetyl_chloride1 Chloroacetyl Chloride chloroacetyl_chloride1->precursor_synthesis base Base (e.g., NaHCO3) base->precursor_synthesis precursor 2H-1,4-benzoxazin-3(4H)-one precursor_synthesis->precursor fc_acylation Friedel-Crafts Acylation precursor_input->fc_acylation chloroacetyl_chloride2 Chloroacetyl Chloride chloroacetyl_chloride2->fc_acylation lewis_acid Lewis Acid (AlCl3) lewis_acid->fc_acylation final_product This compound fc_acylation->final_product

Caption: Overall synthetic workflow for this compound.

TroubleshootingFlowchart start Low Yield of Final Product check_catalyst Is the Lewis Acid (AlCl3) anhydrous and fresh? start->check_catalyst check_stoichiometry Is the stoichiometry of AlCl3 at least 1:1 with the substrate? check_catalyst->check_stoichiometry Yes replace_catalyst Use fresh, anhydrous AlCl3 under inert atmosphere. check_catalyst->replace_catalyst No check_temp Is the reaction temperature optimized? check_stoichiometry->check_temp Yes increase_stoichiometry Increase AlCl3 to 1.5-2.0 eq. check_stoichiometry->increase_stoichiometry No check_purity Are starting materials pure and anhydrous? check_temp->check_purity Yes optimize_temp Gradually increase temperature (e.g., to 40 °C) and monitor. check_temp->optimize_temp No purify_reagents Purify starting materials and dry solvents. check_purity->purify_reagents No success Yield Improved check_purity->success Yes replace_catalyst->check_stoichiometry increase_stoichiometry->check_temp optimize_temp->check_purity purify_reagents->success

Caption: Troubleshooting flowchart for low yield in the Friedel-Crafts acylation step.

References

Technical Support Center: Scalable Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scalable synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

  • Answer: Low or no yield is a common issue that can stem from several factors. Systematically check the following:

    • Reagent Quality: Ensure the starting materials, particularly the substituted aminophenol and chloroacetyl chloride, are pure and dry. Moisture can hydrolyze chloroacetyl chloride, and impurities in the aminophenol can lead to side reactions.

    • Base Strength and Stoichiometry: The choice and amount of base (e.g., potassium carbonate, triethylamine) are critical.[1][2] An insufficient amount of base will result in an incomplete reaction. Conversely, too strong a base might promote side reactions. Ensure the base is anhydrous and finely powdered for better reactivity.[3]

    • Reaction Temperature: The reaction may require specific temperature control. For the initial acylation, cooling (0-5 °C) is often necessary to control the exothermic reaction with chloroacetyl chloride.[3] The subsequent cyclization step might require heating or reflux to proceed to completion.[1] Monitor the reaction temperature closely.

    • Solvent Purity: The solvent (e.g., DMF, acetone, chloroform) must be anhydrous.[1][3] Water content can significantly hinder the reaction. Use freshly distilled or commercially available anhydrous solvents.

Issue 2: Formation of Multiple Side Products

  • Question: My TLC and/or NMR analysis shows multiple spots/peaks, indicating the formation of significant side products. How can I improve the selectivity of the reaction?

  • Answer: The formation of side products often arises from the high reactivity of the reagents.

    • N-acylation vs. O-acylation: The aminophenol has two nucleophilic sites (the amino group and the hydroxyl group). The desired pathway is N-acylation followed by intramolecular O-alkylation (a Smiles rearrangement can also be a key step).[3][4] To favor N-acylation, the reaction with chloroacetyl chloride is typically performed at a lower temperature.

    • Di-acylation: It is possible for both the amine and hydroxyl groups to be acylated. Using a controlled stoichiometry of chloroacetyl chloride (e.g., adding it dropwise at low temperature) can minimize this.[5]

    • Polymerization: Chloroacetyl chloride is highly reactive and can potentially polymerize. Ensure it is added slowly to the reaction mixture with efficient stirring.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. Recrystallization is inefficient, and the product seems impure. What should I do?

  • Answer: Purification challenges can be overcome with a systematic approach.

    • Aqueous Work-up: After the reaction, pouring the mixture into water is a common step to precipitate the crude product and remove water-soluble impurities like inorganic salts.[1] Ensure thorough washing of the crude solid.

    • Solvent Selection for Recrystallization: The choice of solvent is crucial. The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature. Common solvents for recrystallization of benzoxazinone derivatives include ethanol, methanol, or toluene.[5][6] You may need to experiment with a solvent/anti-solvent system.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

  • Question: What is a common scalable synthetic route for this compound?

  • Answer: A widely used and scalable two-step approach involves the reaction of a substituted 4-amino-3-hydroxyphenyl ketone with chloroacetyl chloride. The first step is the N-acylation of the amino group, followed by an intramolecular cyclization to form the benzoxazinone ring. A related common method involves reacting an o-aminophenol derivative with chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as dry acetone or DMF.[3][5]

  • Question: What are the critical safety precautions to take during this synthesis?

  • Answer: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving this reagent can be exothermic and should be managed with appropriate cooling.

  • Question: How can the reaction be monitored for completion?

  • Answer: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

  • Question: What are the typical characterization techniques for the final product?

  • Answer: The structure and purity of this compound derivatives are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).[4][5] The melting point is also a key indicator of purity.[7]

Data Presentation

Table 1: Comparison of Selected Synthesis Conditions for Benzoxazinone Derivatives

Starting MaterialsBase / CatalystSolventTimeYieldReference
2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamidePotassium CarbonateDMF90 min80%[1]
o-Amino phenol, Chloroacetyl chloridePotassium CarbonateAcetone--[3]
Anthranilic acid, Substituted benzoyl chloridesTriethylamineChloroform--[2]
N-substituted anthranilic acid derivativesTCT, TriphenylphosphineGrinding1-2 minup to 98%[8]

Experimental Protocols

Protocol: Synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one [1]

This protocol is provided as a representative example for the synthesis of a benzoxazinone derivative and can be adapted for the target molecule with appropriate starting materials.

  • Setup: To a 25 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol).

  • Reagents: Add anhydrous potassium carbonate (2.76 g, 20 mmol) and 20 mL of anhydrous Dimethylformamide (DMF).

  • Reaction: Heat the resulting mixture under reflux for 90 minutes. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 80 g of ice-water. Stir for 15 minutes to allow the crude product to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Washing: Wash the combined organic extracts with saturated brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Visualizations

experimental_workflow General Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 1. Add Reactants & Anhydrous Solvent reaction 2. Add Base/Catalyst & Control Temperature start->reaction monitor 3. Monitor via TLC reaction->monitor quench 4. Quench Reaction (e.g., add water) monitor->quench extract 5. Extract Product quench->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate (Rotary Evaporation) dry->concentrate purify 8. Purify Crude Product (Recrystallization/Chromatography) concentrate->purify analyze 9. Characterize (NMR, MS, MP) purify->analyze product Final Product analyze->product

Caption: A generalized workflow for the synthesis of benzoxazinone derivatives.

troubleshooting_low_yield Troubleshooting Flowchart: Low Yield cluster_reagents cluster_conditions cluster_workup start Problem: Low or No Yield check_reagents Check Reagent Quality start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_workup Check Work-up/Purification start->check_workup reagent_purity Purity of starting materials? check_reagents->reagent_purity reagent_moisture Reagents/solvents anhydrous? check_reagents->reagent_moisture base_quality Base quality/stoichiometry correct? check_reagents->base_quality temp Temperature control adequate? check_conditions->temp time Sufficient reaction time? check_conditions->time stirring Stirring efficient? check_conditions->stirring extraction Product lost during extraction? check_workup->extraction purification Purification method appropriate? check_workup->purification optimize Optimize & Repeat reagent_purity->optimize Optimize reagent_moisture->optimize Optimize base_quality->optimize Optimize temp->optimize Optimize time->optimize Optimize stirring->optimize Optimize extraction->optimize Optimize purification->optimize Optimize

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives. Due to the limited availability of directly comparable published spectral data for this specific compound, this document serves as a framework, offering standardized tables for data presentation and detailed experimental protocols for acquiring the necessary spectroscopic information.

Data Presentation: Comparative Spectroscopic Data

The following tables are designed for a clear and concise presentation of key spectroscopic data for this compound and its derivatives. Researchers can populate these tables with their experimental findings to facilitate comparison with alternative compounds.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆Data to be populated by the researcherData to be populated by the researcher
Alternative 1: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one DMSO-d₆Data to be populated by the researcherData to be populated by the researcher
Alternative 2: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one DMSO-d₆Data to be populated by the researcherData to be populated by the researcher

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundIR (KBr, cm⁻¹) Key AbsorptionsMass Spectrometry (ESI-MS) [M+H]⁺ (m/z)
This compound Data to be populated by the researcherCalculated: 226.0266; Observed: Data to be populated
Alternative 1: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Data to be populated by the researcherCalculated: 192.0655; Observed: Data to be populated
Alternative 2: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Data to be populated by the researcherCalculated: 184.0160; Observed: Data to be populated

Table 3: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound MethanolData to be populated by the researcherData to be populated by the researcher
Alternative 1: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one MethanolData to be populated by the researcherData to be populated by the researcher
Alternative 2: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one MethanolData to be populated by the researcherData to be populated by the researcher

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[3]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, often containing a small amount of formic acid (0.1%) for positive ion mode to promote protonation.[3]

  • Instrumentation: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) at a flow rate of 5-10 µL/min.

  • Data Acquisition (Positive Ion Mode):

    • Capillary voltage: 3-4 kV

    • Nebulizing gas (N₂) pressure: 1-2 bar

    • Drying gas (N₂) flow rate: 4-8 L/min

    • Drying gas temperature: 180-220 °C

    • Mass range: m/z 50-500

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it with the calculated theoretical mass to confirm the elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and conjugation within the molecule.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). Prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[4]

  • Sample Measurement: Replace the blank with the sample solution in the quartz cuvette.

  • Data Acquisition: Scan the sample over a wavelength range of 200-800 nm.[5]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR FTIR FTIR Spectroscopy purification->FTIR MS Mass Spectrometry (ESI-MS) purification->MS UV_Vis UV-Vis Spectroscopy purification->UV_Vis structure_elucidation Structure Elucidation & Confirmation NMR->structure_elucidation FTIR->structure_elucidation MS->structure_elucidation UV_Vis->structure_elucidation

Caption: General experimental workflow for the synthesis and spectroscopic characterization of a novel compound.

signaling_pathway_logic cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms MS Analysis Compound Purified Compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR FTIR FTIR Compound->FTIR MS High-Resolution MS Compound->MS Info_NMR Proton Environments Connectivity (J-coupling) Carbon Skeleton H_NMR->Info_NMR C_NMR->Info_NMR Structure Final Structure Confirmation Info_NMR->Structure Info_FTIR Functional Groups (C=O, N-H, C-Cl, etc.) FTIR->Info_FTIR Info_FTIR->Structure Info_MS Molecular Weight Elemental Formula MS->Info_MS Info_MS->Structure

References

The Versatility of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide to Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds with potential therapeutic applications is a cornerstone of innovation. 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one has emerged as a versatile building block, prized for its reactive chloroacetyl group that readily undergoes nucleophilic substitution to yield a diverse array of derivatives. This guide provides a comparative analysis of the structure and synthesis of these reaction products, supported by experimental data and protocols.

The core of this compound's utility lies in the electrophilic nature of the carbon atom in the chloroacetyl moiety, making it an excellent target for a variety of nucleophiles. This reactivity allows for the straightforward introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening. The benzoxazinone core itself is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

Nucleophilic Substitution: A Gateway to Novel Derivatives

The primary reaction pathway for this compound involves the nucleophilic substitution of the chlorine atom. This reaction is typically carried out by treating the parent compound with a suitable nucleophile, such as a primary or secondary amine, in the presence of a base to neutralize the hydrochloric acid byproduct.

A common experimental setup involves dissolving this compound in a suitable solvent, such as ethanol or dimethylformamide (DMF), followed by the addition of the nucleophile and a base like triethylamine or potassium carbonate. The reaction mixture is then stirred, often with heating, to drive the reaction to completion.

dot

Caption: General workflow for the synthesis of 6-(substituted-acetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives.

Comparative Analysis of Reaction Products

The structure of the final product is dictated by the nucleophile used in the reaction. The following table summarizes the expected products and provides a comparison of their properties based on the type of nucleophile employed.

NucleophileProduct StructureExpected Yield RangeKey Spectroscopic Features (Anticipated)Potential Biological Activities
Primary/Secondary Amines 6-(Aminoacetyl)-2H-1,4-benzoxazin-3(4H)-one derivativesGood to Excellent¹H NMR: Appearance of new signals corresponding to the protons of the introduced amino group. Shift of the acetyl methylene protons. IR: N-H stretching vibrations for primary and secondary amines.Antimicrobial, Anticancer[1]
Thiols 6-(Thioacetyl)-2H-1,4-benzoxazin-3(4H)-one derivativesModerate to Good¹H NMR: Appearance of signals for the thioether moiety. ¹³C NMR: Characteristic shift of the carbonyl carbon.Antifungal
Alcohols/Phenols 6-(Alkoxy/Phenoxyacetyl)-2H-1,4-benzoxazin-3(4H)-one derivativesModerate¹H NMR: Appearance of signals for the ether linkage. IR: C-O-C stretching vibrations.Anti-inflammatory

Detailed Experimental Protocols

General Procedure for the Synthesis of 6-(N-substituted aminoacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives:

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF (10 mL/mmol), the respective amine (1.1 eq) and triethylamine (1.2 eq) are added. The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired product.

Alternative Synthetic Routes: A Comparative Overview

While the nucleophilic substitution of this compound is the most direct route to its derivatives, alternative methods can be employed for the synthesis of the core benzoxazinone structure itself, which can then be functionalized.

One common alternative is the Smiles rearrangement . This method involves the treatment of N-substituted 2-chloroacetamides with substituted 2-chlorophenols in the presence of a base like cesium carbonate in refluxing DMF, which can lead to the formation of substituted 1,4-benzoxazinones in excellent yields.[3] Another approach involves the cyclization of 2-aminophenols with chloroacetyl chloride .[3]

dot

Caption: Comparison of synthetic routes to 6-substituted-acetyl-2H-1,4-benzoxazin-3(4H)-one derivatives.

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the benzoxazinone ring. For introducing diversity at the acetyl group, the direct nucleophilic substitution on this compound remains the most efficient and versatile method.

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of a wide range of derivatives. The straightforward nature of its nucleophilic substitution reactions allows for the efficient generation of compound libraries for screening in drug discovery programs. The resulting N-substituted aminoacetyl derivatives, in particular, are of significant interest due to their potential as antimicrobial and anticancer agents. Further exploration of the reaction scope and biological activities of these compounds is warranted and promises to yield novel therapeutic leads.

References

The Evolving Bioactivity Landscape of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one stands as a versatile scaffold in the quest for novel therapeutic agents. Its reactive chloroacetyl group serves as a prime handle for synthetic modifications, leading to a diverse array of derivatives with promising biological activities. This guide provides a comparative analysis of the bioactivity of these derivatives, supported by experimental data and detailed protocols, to aid in the exploration of this important class of compounds.

While a direct quantitative comparison of a comprehensive series of derivatives to the parent compound, this compound, is not extensively available in the current body of peer-reviewed literature, this guide synthesizes available data on the bioactivity of closely related derivatives, offering valuable insights into their therapeutic potential. The focus remains on showcasing the synthetic utility of the parent compound and the biological outcomes of its structural modifications.

From a Versatile Scaffold to Bioactive Derivatives

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged structure in medicinal chemistry, known to be a key component in compounds exhibiting a wide range of biological effects, including anticancer, antifungal, and anti-inflammatory properties. The introduction of a chloroacetyl group at the 6-position provides a reactive electrophilic site, enabling the synthesis of numerous derivatives through reactions with various nucleophiles. This synthetic accessibility makes this compound an attractive starting material for generating libraries of novel compounds for biological screening.

Comparative Bioactivity Data

Although direct comparative data against the parent 6-(chloroacetyl) compound is limited, studies on derivatives synthesized from the broader 2H-1,4-benzoxazin-3(4H)-one framework and its analogs provide a strong indication of the potential for enhanced bioactivity upon modification. The following table summarizes the anticancer and antifungal activities of some reported derivatives.

Compound IDModification from Parent ScaffoldBioactivity AssayTest Organism/Cell LineIC50/EC50 (µM)Reference
Parent Scaffold Analogues and Derivatives
Compound c5 1,2,3-triazole group at the 7-positionAnticancerHuh-7 (Liver Cancer)28.48[1]
Compound c18 1,2,3-triazole group at the 7-positionAnticancerHuh-7 (Liver Cancer)19.05[1]
Compound 3a Propanolamine moietyAntifungalPestalotiopsis trachicarpicola13.53 (µg/mL)[2]
Compound 3d Propanolamine moietyAntibacterialPseudomonas syringae pv. Actinidiae45.70 (µg/mL)[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key assays are indispensable.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives and parent compound) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Activity: Mycelial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.

Principle: The radial growth of a fungal colony on a solid medium is measured in the presence and absence of the test compound.

Protocol:

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) plates containing various concentrations of the test compounds.

  • Fungal Inoculation: Place a small plug (e.g., 5 mm diameter) of an actively growing fungal culture at the center of each PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, until the mycelium in the control plate has reached a significant diameter.

  • Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).

Visualizing Synthetic and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes, from chemical synthesis to biological mechanisms.

G General Synthetic Pathway for Thiazole Derivatives A 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one C Intermediate A->C Reaction B Thiourea B->C D 2-Amino-thiazole Derivative C->D Cyclization

Caption: Synthetic route to 2-amino-thiazole derivatives.

G MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Conclusion

The this compound scaffold is a promising starting point for the development of new therapeutic agents. While direct comparative studies with a broad range of its derivatives are still needed to fully elucidate structure-activity relationships, the available data on analogous compounds highlight the potential for significant enhancements in bioactivity through chemical modification. The detailed protocols and visual workflows provided in this guide are intended to facilitate further research in this exciting area of drug discovery. As more data becomes available, a more comprehensive quantitative comparison will be possible, further guiding the rational design of novel and potent 2H-1,4-benzoxazin-3(4H)-one-based therapeutics.

References

In Vitro Efficacy of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide to the in vitro biological activities of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives and related analogs. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of their potential as anticancer and antifungal agents. The data presented is compiled from various studies, providing a basis for further research and development in this area.

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potential of 2H-1,4-benzoxazin-3(4H)-one derivatives as promising anticancer agents. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, with some derivatives exhibiting significant antiproliferative activity. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[1][2]

Below is a summary of the in vitro anticancer activity of various 6-substituted benzoxazinone derivatives and their comparison with the standard chemotherapeutic agent, Doxorubicin.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-ones 3aA549 (Lung)Not specified, but effectiveDoxorubicinNot specified
3bA549 (Lung)Not specified, but effectiveDoxorubicinNot specified
3cA549 (Lung)3.29DoxorubicinNot specified
3dA549 (Lung)Not specified, but effectiveDoxorubicinNot specified
2H-benzo[b][1][3]oxazin-3(4H)-one linked 1,2,3-triazoles 14bA549 (Lung)7.59 ± 0.31--
14cA549 (Lung)18.52 ± 0.59--
Other Benzoxazinone Derivatives Derivative 7HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10DoxorubicinComparable
Derivative 15HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10DoxorubicinNot specified

Comparative Analysis of Antifungal Activity

Derivatives of 1,4-benzoxazin-3-one have also demonstrated significant potential as antifungal agents. Notably, compounds with a 6-chloro substitution have shown promising activity against a range of plant pathogenic fungi.[3][4] The following table summarizes the in vitro antifungal efficacy of 6-chloro-substituted 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, compared to the commercial fungicides Hymexazol and Carbendazim.

CompoundTarget FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
5o (6-Cl substituted) Gibberella zeae23.17Hymexazol40.51
5p (6-Cl substituted) Capsicum wilt26.76Hymexazol> 50
5q (6-Cl substituted) Pellicularia sasakii26.66Hymexazol32.77
5s (6-Cl substituted) Phytophthora infestans15.37Carbendazim34.41
5r Phytophthora infestans15.37Hymexazol18.35
Carbendazim34.41

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of the benzoxazinone derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vitro Antifungal Activity Assessment (Mycelium Growth Rate Method)

The antifungal activity of the compounds is evaluated using the mycelium growth rate method.[3][4]

  • Medium Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various final concentrations. The same volume of solvent is added to the control plates.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a fresh culture of the test fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of time, depending on the growth rate of the fungus.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions.

  • Inhibition Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.

  • EC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (EC50) is determined from the dose-response curves.

Visualizations

Signaling Pathway for Apoptosis Induction

G Benzoxazinone Benzoxazinone Derivatives G_quadruplex G-quadruplex Formation in c-Myc Promoter Benzoxazinone->G_quadruplex induces p53 p53 Upregulation Benzoxazinone->p53 cMyc c-Myc Downregulation cMyc->p53 inhibits G_quadruplex->cMyc leads to Caspase3 Caspase-3 Activation p53->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed mechanism of apoptosis induction by benzoxazinone derivatives.

Experimental Workflow for In Vitro Screening

G Start Start: Synthesized Benzoxazinone Derivatives Primary_Screening Primary Screening (e.g., MTT Assay) Start->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Identification->Secondary_Assays Mechanism_Study Mechanism of Action Studies Secondary_Assays->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: General workflow for in vitro screening of benzoxazinone derivatives.

References

Comparative Efficacy of Fungicides Derived from 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, the quest for novel and effective fungicides is a continuous endeavor. This guide provides a comparative analysis of the efficacy of fungicidal compounds derived from the versatile precursor, 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The focus is on presenting objective performance data, detailed experimental methodologies, and visual representations of synthetic pathways to aid in the evaluation and future development of this chemical class.

The 1,4-benzoxazin-3-one scaffold is a recognized pharmacophore in the development of bioactive compounds, including fungicides.[1] The introduction of a chloroacetyl group at the 6-position provides a reactive handle for the synthesis of a diverse range of derivatives. This guide specifically examines a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, some of which feature a 6-chloro substituent likely originating from the chloroacetyl precursor.

Quantitative Efficacy Assessment

The in vitro antifungal activity of a series of synthesized 1,4-benzoxazin-3-one acylhydrazone derivatives was evaluated against a panel of five economically important plant pathogenic fungi. The data, presented in terms of percentage inhibition at a concentration of 50 µg/mL and the half-maximal effective concentration (EC50), offers a clear comparison of the fungicidal potential of these compounds. The commercial fungicides Hymexazol and Carbendazim were used as positive controls for comparison.

Table 1: In Vitro Fungicidal Activity (% Inhibition) of 6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives at 50 µg/mL [1]

Compound IDGibberella zeaePellicularia sasakiiPhytophthora infestansCapsicum wiltPhytophthora capsica
5o 76.1455.2160.2965.4848.33
5p 68.2562.3755.4271.3350.12
5q 65.3373.3268.3360.1145.78
5s 70.1168.4582.6258.9742.13
Hymexazol 49.4760.7072.86>50-
Carbendazim --58.5726.08-

Table 2: EC50 Values (µg/mL) of Selected 6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives [1]

Compound IDGibberella zeaePellicularia sasakiiPhytophthora infestansCapsicum wilt
5o 23.17---
5p ---26.76
5q -26.66--
5s --15.37-
Hymexazol 40.5132.7718.35>50
Carbendazim --34.4126.08

The data reveals that several of the 6-chloro substituted derivatives exhibit significant fungicidal activity, in some cases surpassing the efficacy of the commercial fungicide Hymexazol. For instance, compound 5o showed a superior inhibition rate against Gibberella zeae (76.14%) compared to Hymexazol (49.47%), with a correspondingly lower EC50 value (23.17 µg/mL vs 40.51 µg/mL).[1] Notably, compound 5s demonstrated the most potent activity against Phytophthora infestans, with an impressive inhibition rate of 82.62% and an EC50 value of 15.37 µg/mL, outperforming both Hymexazol and Carbendazim.[1] Against Pellicularia sasakii, compound 5q was the most effective among the derivatives, with an inhibition of 73.32% and an EC50 of 26.66 µg/mL.[1] For Capsicum wilt, compound 5p displayed the highest inhibition (71.33%) and an EC50 value of 26.76 µg/mL, which was comparable to Carbendazim.[1] However, none of the tested compounds showed strong efficacy against Phytophthora capsica.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.

Synthesis of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives

The synthesis of the target compounds involves a multi-step process, which can be generalized as follows:

Synthesis_Workflow A 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one B Intermediate Ester A->B Esterification C Hydrazide Intermediate B->C Hydrazinolysis E Target Acylhydrazone Derivatives C->E Condensation D Substituted Aldehyde/Ketone D->E

Caption: General synthetic workflow for 1,4-benzoxazin-3-one acylhydrazone derivatives.

  • Esterification: The starting material, this compound, is first converted to its corresponding ester.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the key hydrazide intermediate.

  • Condensation: Finally, the hydrazide intermediate is condensed with various substituted aldehydes or ketones to produce the target 1,4-benzoxazin-3-one acylhydrazone derivatives.[1]

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was determined using the mycelium growth rate method.[1]

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissolve compound in DMSO B Prepare serial dilutions A->B C Mix with molten PDA medium B->C D Pour into Petri dishes C->D E Inoculate with fungal mycelial disc D->E F Incubate at 25-28°C E->F G Measure colony diameter F->G H Calculate % inhibition G->H I Determine EC50 value H->I

Caption: Workflow for the in vitro antifungal assay using the mycelium growth rate method.

  • Preparation of Test Plates: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then mixed with potato dextrose agar (PDA) medium to achieve the desired final concentration.

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (typically 25-28°C) for a period that allows for sufficient growth in the control plates.

  • Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of growth inhibition is calculated relative to the growth in the control (DMSO-only) plate. EC50 values are then determined from the dose-response curves.[1]

Potential Mechanism of Action

While the precise mechanism of action for these specific 6-chloro-1,4-benzoxazin-3-one acylhydrazone derivatives has not been elucidated, the broader class of benzoxazinone compounds is known to exhibit biological activity through various mechanisms. One proposed mechanism for some 4H-3,1-benzoxazin-4-ones is the inhibition of serine proteases through enzyme acylation.[2] It is hypothesized that the nucleophilic attack by the active site serine on the lactone carbon of the benzoxazinone ring leads to the inactivation of the enzyme.[2]

Mechanism_of_Action cluster_fungus Fungal Cell Enzyme Serine Protease (Active) Inactivated_Enzyme Inactivated Enzyme (Acylated) Enzyme->Inactivated_Enzyme Inhibition of Function Fungicide Benzoxazinone Derivative Fungicide->Enzyme Nucleophilic Attack

Caption: Proposed mechanism of action involving serine protease inhibition.

Further research is required to determine if this or other mechanisms, such as disruption of cell membrane integrity or inhibition of other key enzymes, are responsible for the observed antifungal effects of the this compound derivatives.

Conclusion

The derivatization of this compound, particularly through the formation of acylhydrazones, presents a promising avenue for the development of novel fungicides. The data indicates that specific substitutions on the acylhydrazone moiety can lead to compounds with potent and selective activity against various plant pathogenic fungi. The detailed experimental protocols provided herein should facilitate further research and optimization of this chemical class. Future studies should focus on elucidating the precise mechanism of action and expanding the range of derivatives to establish a more comprehensive structure-activity relationship, ultimately leading to the development of next-generation fungicidal agents.

References

Structure-Activity Relationship of 2H-1,4-Benzoxazin-3(4H)-one Analogs as PI3K/mTOR Dual Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. This guide provides a comparative analysis of a series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, focusing on their structure-activity relationship (SAR) as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[3]

Comparative Analysis of PI3Kα and mTOR Inhibition

The following table summarizes the in vitro inhibitory activities of a series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one analogs against PI3Kα and mTOR kinases, as well as their cytotoxic effects on HeLa and A549 cancer cell lines. The data is extracted from a study by Yan et al. (2019), which identified compound 8d-1 as a highly potent and orally active PI3K/mTOR dual inhibitor.[3]

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
8a-1 HH1.2510.31.892.11
8a-2 FH0.988.71.551.78
8a-3 ClH1.059.11.621.85
8a-4 CH₃H1.119.51.711.93
8b-1 HF0.887.51.321.54
8b-2 FF0.756.81.181.39
8b-3 ClF0.817.11.251.46
8c-1 HCl0.928.11.411.63
8d-1 H OCH₃ 0.63 5.4 0.98 1.22

Structure-Activity Relationship Summary:

  • Substitution on the 4-phenyl ring: Introduction of substituents on the 4-phenyl ring generally influenced the inhibitory activity.

  • Effect of Fluorine Substitution: A fluorine substituent at the R² position (compounds 8b-1 , 8b-2 , 8b-3 ) tended to improve potency against both PI3Kα and mTOR compared to their non-fluorinated counterparts.

  • Effect of Methoxy Substitution: The most potent compound in this series, 8d-1 , features a methoxy group at the R² position, suggesting that this substitution is highly favorable for dual PI3K/mTOR inhibition.[3] Compound 8d-1 exhibited sub-nanomolar IC₅₀ against PI3Kα and low nanomolar inhibition of mTOR.[3]

  • Cytotoxicity: The in vitro cytotoxicity against HeLa and A549 cancer cell lines generally correlated with the enzymatic inhibitory activities, with compound 8d-1 showing the most potent anticancer effects.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of inhibition by the 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibition of Translation Initiation Inhibitor 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one Analogs Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points.

Experimental Protocols

Synthesis of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives (General Procedure)

A representative synthetic scheme for the preparation of the 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one core structure is outlined below. The specific synthesis of the analogs in the table can be found in the supplementary information of the referenced publication by Yan et al. (2019).

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Intramolecular Cyclization start 2-Aminophenol product1 N-Aryl-2-aminophenol start->product1 Pd or Cu catalyst, Base, Solvent reactant1 Aryl Halide reactant1->product1 product2 2-(2-Chloroacetamido)-N-arylphenol product1->product2 Base, Solvent reactant2 Chloroacetyl Chloride reactant2->product2 final_product 4-Aryl-2H-benzo[b][1,4]oxazin-3(4H)-one product2->final_product Base, Solvent

Caption: General Synthetic Workflow for 4-Aryl-2H-benzo[b][1][2]oxazin-3(4H)-ones.

In Vitro Kinase Assays (PI3Kα and mTOR)

The inhibitory activity of the compounds against PI3Kα and mTOR kinases is typically determined using in vitro enzymatic assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors will block phosphorylation, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase (PI3Kα or mTOR), substrate (e.g., PIP2 for PI3Kα), ATP, and test compounds at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Detection: Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-labeled substrate). Incubate for a specified time to allow for antibody binding.

  • Data Acquisition: Read the plate on a suitable plate reader capable of measuring time-resolved fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

References

Validating the Purity of Synthesized 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the purity of a synthesized compound is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a versatile building block in medicinal chemistry. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their needs.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its benzoxazinone core and reactive chloroacetyl group make it a valuable intermediate for synthesizing a wide range of bioactive molecules.[1] Given its potential applications, rigorous purity assessment of the synthesized compound is crucial.

Comparative Analysis of Purity Validation Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), presence of non-volatile impurities.High resolution, sensitivity, and quantification accuracy.May not detect highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and byproducts.High sensitivity and specificity for volatile compounds.Requires derivatization for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities with protons or carbons.Provides detailed structural information, can quantify impurities without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups present in the molecule.Fast and simple for functional group identification.Provides limited information on the overall purity and identity of impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point range.Simple and inexpensive preliminary purity check.Not specific; impurities can either depress or broaden the melting point range.

Experimental Workflow for Purity Validation

A systematic workflow is essential for the comprehensive purity validation of a synthesized compound. The following diagram illustrates a typical workflow for this compound.

Purity Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC Analysis sample_prep->hplc Quantitative Purity gcms GC-MS Analysis sample_prep->gcms Volatile Impurities nmr NMR Spectroscopy sample_prep->nmr Structural Confirmation & Impurity ID ir IR Spectroscopy sample_prep->ir Functional Group ID mp Melting Point sample_prep->mp Preliminary Purity data_analysis Data Interpretation & Comparison hplc->data_analysis gcms->data_analysis nmr->data_analysis ir->data_analysis mp->data_analysis report Purity Report Generation data_analysis->report

Caption: A typical workflow for the purity validation of a synthesized compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C).

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or acetone. Derivatization with an agent like MSTFA may be necessary to analyze for non-volatile impurities.[2]

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Analysis: Confirm the structure by assigning the observed chemical shifts and coupling constants to the protons and carbons of the molecule. Identify and quantify impurities by their unique signals.

Infrared (IR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Data Analysis: Identify characteristic absorption bands for key functional groups (e.g., C=O, N-H, C-Cl).

Melting Point Analysis
  • Instrumentation: A melting point apparatus.

  • Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.

  • Procedure: Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Expected Data and Comparison with Alternatives

The following table summarizes the expected analytical data for pure this compound and provides a comparison with a typical commercially available product.

ParameterSynthesized Product (Expected)Commercial Alternative (Typical)
Appearance Off-white to white crystalline solidOff-white crystalline solid[1]
Purity (HPLC) ≥ 97%≥ 97%[1]
Purity (GC) > 98%> 98.0%[3][4][5]
Melting Point 238-244 °C238-244 °C[1]
¹H NMR (DMSO-d₆) Consistent with the proposed structureData not always provided by suppliers
¹³C NMR (DMSO-d₆) Consistent with the proposed structureData not always provided by suppliers
IR (KBr, cm⁻¹) Characteristic peaks for C=O (amide and ketone), N-H, C-O, C-ClData not always provided by suppliers

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not extensively documented in the provided search results, its structural alerts suggest potential reactivity towards nucleophilic residues in proteins. The chloroacetyl group can act as an electrophile, potentially leading to covalent modification of target proteins. This mechanism is common for various enzyme inhibitors.

Potential Mechanism of Action cluster_interaction Cellular Interaction cluster_outcome Biological Outcome compound 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one target_protein Target Protein (e.g., Kinase, Protease) compound->target_protein Binding covalent_bond Covalent Modification (Alkylation of Cys, His, or Lys) target_protein->covalent_bond Reaction inhibition Enzyme Inhibition / Pathway Modulation covalent_bond->inhibition cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) inhibition->cellular_response

References

Comparative Cross-Reactivity Analysis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity

The 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile chemical framework that has garnered significant interest in medicinal chemistry and agrochemical research. Its derivatives have been explored for a wide range of biological activities, demonstrating potential as antifungal, anti-inflammatory, and central nervous system-acting agents. This guide provides a comparative analysis of the cross-reactivity and selectivity of various derivatives, supported by experimental data from published studies.

Antifungal Activity Profile

A series of 1,4-benzoxazin-3-one derivatives, particularly those incorporating an acylhydrazone moiety, have been evaluated for their in vitro antifungal activity against a panel of phytopathogenic fungi. The data reveals that substitutions on the 1,4-benzoxazin-3-one skeleton significantly influence the antifungal potency and spectrum.

Table 1: Comparative Antifungal Activity (EC₅₀ in µg/mL) of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives

Compound IDG. zeaeP. sasakiiP. infestansC. wiltP. capsica
5l 20.06>50>50>50>50
5o 23.17>50>50>50>50
5p >50>50>5026.76>50
5q >5026.66>50>50>50
5s >50>5015.37>50>50
Hymexazol (Control)40.5132.7718.35>50>50
Carbendazim (Control)6.768.3334.417.19>50

Data extracted from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, which demonstrated that compounds with a 6-Cl substituent on the benzoxazin-3-one skeleton showed notable activity against specific fungi.[1][2] For instance, compounds 5o, 5p, 5q, and 5s, all possessing a 6-chloro substituent, exhibited potent and selective inhibition against G. zeae, C. wilt, P. sasakii, and P. infestans, respectively.[1][2]

Serotonin Receptor Binding Affinity: A Study in Selectivity

Derivatives of 1,4-benzoxazin-3(4H)-one have also been investigated for their affinity towards serotonin receptors, specifically the 5-HT₁A and 5-HT₂A subtypes. These studies are crucial for developing agents targeting central nervous system disorders with improved selectivity and reduced side effects. The following table summarizes the binding affinities (Ki in nM) of a series of arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one.

Table 2: Comparative Serotonin Receptor Binding Affinity (Ki in nM)

Compound ID5-HT₁A Receptor5-HT₂A Receptor
1d 1027
1e 1.2585
1f 54495
1g 2.5Not Reported

Data from a study on novel 1,4-benzoxazin-3(4H)-one arylpiperazine derivatives.[3] The results indicate that modifications to the arylpiperazine moiety and the linker chain significantly impact the binding affinity and selectivity for 5-HT₁A and 5-HT₂A receptors.[3]

Anti-Inflammatory Activity

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

The in vitro antifungal activity of the compounds was determined using the mycelium growth rate method against various phytopathogenic fungi.

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and sterilized.

  • Compound Incorporation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations. The final solvent concentration was kept constant in all plates, including the control.

  • Inoculation: A 5 mm diameter mycelial disc, taken from the edge of a 3-day-old fungal culture, was placed at the center of each agar plate.

  • Incubation: The plates were incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Data Collection: The diameter of the fungal colony was measured in two perpendicular directions.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • EC₅₀ Determination: The effective concentration for 50% inhibition (EC₅₀) was calculated by probit analysis based on the inhibition rates at different concentrations.

Serotonin Receptor Binding Assay

Radioligand binding assays were performed to determine the affinity of the compounds for 5-HT₁A and 5-HT₂A receptors.

  • Membrane Preparation: Membranes from cells stably expressing human 5-HT₁A or 5-HT₂A receptors were used.

  • Radioligand: [³H]8-OH-DPAT was used as the radioligand for the 5-HT₁A receptor, and [³H]ketanserin for the 5-HT₂A receptor.

  • Assay Buffer: The incubation buffer typically contained Tris-HCl, and other salts to maintain physiological pH and ionic strength.

  • Incubation: A mixture of the cell membranes, the radioligand, and various concentrations of the test compounds (or buffer for total binding, and a high concentration of a known ligand for non-specific binding) was incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes).

  • Termination and Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters were then washed with ice-cold buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) values were determined from the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Microglial Cells

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in activated microglial cells.

  • Cell Culture: BV-2 microglial cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation was also included.

  • Incubation: The plates were incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance at a specific wavelength (e.g., 540 nm) was measured using a microplate reader.

  • Data Analysis: The nitrite concentration was determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage inhibition of NO production by the test compounds was then calculated.

Visualizing the Molecular Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways associated with the biological targets of these derivatives.

serotonin_signaling cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq/11-coupled) Serotonin_1A Serotonin 5HT1A_R 5-HT1A Receptor Serotonin_1A->5HT1A_R Gi_alpha Gi/o α 5HT1A_R->Gi_alpha Activates AC Adenylate Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Serotonin_2A Serotonin 5HT2A_R 5-HT2A Receptor Serotonin_2A->5HT2A_R Gq_alpha Gq/11 α 5HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: Serotonin Receptor Signaling Pathways.

lps_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_IkappaB NF-κB/IκB NFkappaB_IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_Expression Induces iNOS iNOS Gene_Expression->iNOS NO Nitric Oxide iNOS->NO Produces

Caption: LPS-Induced Inflammatory Signaling Pathway.

References

A Comparative Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one against other common synthetic intermediates in the development of targeted therapeutics. Its utility is benchmarked through its application in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs). All quantitative data is summarized in comparative tables, and detailed experimental protocols for key reactions are provided.

Introduction to this compound

This compound is a versatile heterocyclic building block.[1][2] Its structure features a benzoxazine core, which is a common scaffold in many bioactive molecules, and a reactive chloroacetyl group.[3] This electrophilic chloroacetyl moiety makes it an excellent candidate for N-alkylation and other nucleophilic substitution reactions, serving as a key intermediate in the synthesis of a variety of pharmaceuticals.[3] It has found applications in the development of anti-cancer and anti-inflammatory drugs, as well as in the agrochemical sector as a precursor for herbicides and fungicides.[3]

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₈ClNO₃[1]

  • Molecular Weight: 225.63 g/mol [1]

  • Appearance: Off-white to white crystalline solid[4]

  • Melting Point: 228-230 °C[1]

  • CAS Number: 26518-76-3[1]

Section 1: Benchmarking in the Synthesis of GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways, including the Wnt/β-catenin pathway.[5] Its dysregulation has been implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer, making it a significant therapeutic target.[6] A variety of heterocyclic scaffolds are utilized to develop potent and selective GSK-3β inhibitors.

Comparative Data of Synthetic Intermediates for GSK-3β Inhibitors

The following table compares this compound with other classes of synthetic intermediates used in the synthesis of GSK-3β inhibitors. The comparison is based on the key bond-forming reaction to construct the final active molecule.

Intermediate ClassRepresentative StructureKey Reaction TypeTypical Reaction ConditionsRepresentative Yield
Benzoxazinones This compoundN-Alkylation with amineAmine, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile), Heat70-90%
Thiadiazolidinones (TDZDs) 4-Benzyl-2-(naphthalen-1-yl)-[1][4]thiadiazolidine-3,5-dione (Tideglusib precursor)N/A (Core structure is the active pharmacophore)N/AN/A
Pyrazolopyrimidines Pyrazolo[1,5-a]pyrimidin-7-amine derivativesSuzuki or Buchwald-Hartwig CouplingAryl halide, Palladium catalyst, Base, Solvent (e.g., Dioxane), Heat50-80%
Hydrazide-2-oxindoles Isatin and Hydrazide derivativesCondensationAcid or Base catalyst, Solvent (e.g., Ethanol), Reflux65-85%[7]
Pyrazines Substituted Pyrazine derivativesSuzuki or Stille CouplingOrganoboron or Organotin reagent, Palladium catalyst, Base, Solvent45-75%
Experimental Protocol: Synthesis of a N-Substituted Benzoxazinone Derivative

This protocol describes a typical N-alkylation reaction using this compound as the electrophile and a generic primary or secondary amine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottomed flask, add this compound and anhydrous DMF.

  • Add the amine of interest and potassium carbonate to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Stir for 15-30 minutes to allow for precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Wnt/β-Catenin Signaling Pathway

GSK-3β plays a pivotal role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8][9] Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[8]

Caption: Wnt/β-Catenin signaling pathway with and without GSK-3β inhibition.

Section 2: Benchmarking in the Synthesis of AMPA Receptor Modulators

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[10][11] Positive allosteric modulators (PAMs) of AMPA receptors enhance glutamate-mediated receptor activation without directly activating the receptor themselves.[12] They are being investigated for the treatment of cognitive disorders and depression.[13]

Comparative Data of Synthetic Intermediates for AMPA Receptor PAMs

The following table compares intermediates for the synthesis of benzothiadiazide-type AMPA PAMs, a class of compounds for which a benzoxazinone core could serve as a bioisosteric replacement.

Intermediate ClassRepresentative StructureKey Reaction TypeTypical Reaction ConditionsRepresentative Yield
Benzoxazinones This compoundCyclization / N-FunctionalizationVaries based on target; often multi-step involving initial amine synthesis60-80% (for key steps)
Benzothiadiazides 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA-21 precursor)N-AlkylationAlkyl halide, Base (e.g., NaH), Solvent (e.g., DMF)75-95%[14]
5-Arylbenzothiadiazines 5-Bromo-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideSuzuki CouplingArylboronic acid, Palladium catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)50-85%[15]
Experimental Protocol: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

This protocol details the synthesis of a core benzoxazinone structure, which can be subsequently functionalized. The synthesis of this compound would follow a similar cyclization strategy from a suitably substituted aminophenol. This protocol is for the closely related 6-chloro derivative.[16]

Materials:

  • 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol)

  • Potassium carbonate (K₂CO₃) (20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 ml)

  • Ethyl acetate

  • Saturated brine

Procedure:

  • Combine 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide and potassium carbonate in a round-bottomed flask equipped with a reflux condenser.[16]

  • Add anhydrous DMF to the flask.[16]

  • Heat the mixture under reflux for 90 minutes.[16]

  • After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes.[16]

  • Extract the aqueous mixture with ethyl acetate (2 x 20 ml).[16]

  • Wash the combined organic extracts with saturated brine (10 ml).[16]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the product as a colorless solid.[16] (Reported Yield: 80%).[16]

Mechanism of AMPA Receptor Positive Allosteric Modulation

AMPA receptors are tetrameric ion channels.[13] Glutamate binding to the ligand-binding domain (LBD) causes a conformational change that opens the ion channel.[10] Positive allosteric modulators bind to a different site on the receptor, typically at the interface between LBD dimers.[13] This binding stabilizes the open conformation of the channel, thereby potentiating the ion flow in response to glutamate.

AMPA_Modulation cluster_receptor AMPA Receptor cluster_ligands cluster_action Receptor Ligand-Binding Domain Transmembrane Domain (Ion Channel) C-terminal Domain Glutamate Glutamate Glutamate->Receptor:lbd Binds PAM Positive Allosteric Modulator (PAM) PAM->Receptor:lbd Binds Binding 1. Glutamate Binds Opening 2. Ion Channel Opens Binding->Opening PAM_Binding 3. PAM Binds (Allosteric Site) Opening->PAM_Binding Potentiation 4. Channel Opening is Stabilized PAM_Binding->Potentiation Ion_Flow Increased Na⁺ Influx Potentiation->Ion_Flow

Caption: Mechanism of AMPA receptor positive allosteric modulation.

Section 3: General Synthetic Workflow

The chloroacetyl group of this compound makes it an ideal substrate for nucleophilic substitution reactions to build more complex molecules. The diagram below illustrates a generalized workflow for its use in synthesis.

Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Benzoxazinone 6-(Chloroacetyl)-2H-1,4- benzoxazin-3(4H)-one Reaction N-Alkylation Base, Solvent, Heat Benzoxazinone->Reaction Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Reaction Quench Aqueous Quench & Precipitation Reaction->Quench Filter Filtration Quench->Filter Purify Recrystallization or Column Chromatography Filter->Purify Product Final Product Purify->Product

Caption: Generalized workflow for synthesis using the target intermediate.

References

Safety Operating Guide

Proper Disposal of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, emphasizing waste segregation and adherence to institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the solid material outside of a fume hood, a dust mask (e.g., N95) is recommended.[1]

All handling and commingling of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility, which will typically employ high-temperature incineration.

1. Waste Segregation:

  • This compound is a halogenated organic compound .[3] As such, it must be collected in a designated waste container separate from non-halogenated organic waste.[2][3][4][5]

  • Do not mix this waste with acids, bases, heavy metals, pesticides, cyanides, or other reactive chemicals.[4][5]

2. Waste Collection:

  • Use a dedicated, properly labeled, and compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[2][4]

  • The container must be kept closed at all times, except when actively adding waste.[2]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition.[6]

  • Ensure the waste container is stored in secondary containment to prevent spills.[4]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[2][5] Do not use abbreviations or chemical formulas.[2]

  • Maintain a log of the contents, including the approximate quantity or concentration of the waste being added.[3][5]

4. Disposal Request:

  • When the waste container is approximately three-quarters full, submit a request for waste collection through your institution's Environmental Health and Safety (EHS) department.[4]

  • Follow your institution's specific procedures for hazardous waste pickup.

5. Spill Management:

  • In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[4][6]

  • Place the contaminated absorbent material and any associated cleaning materials into a sealed, labeled bag or container for disposal as hazardous waste.[4][6]

  • For larger spills, evacuate the area and contact your institution's emergency response team.[2]

Quantitative Data Summary

ParameterGuidelineSource
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3[1]
Storage Class 11 - Combustible Solids[1]
Satellite Accumulation Area (SAA) Limit A maximum of 25 gallons of Halogenated Solvent waste may be accumulated.[4]
pH Range for Commingled Waste A pH between 5.5 and 9.5 is acceptable for some commingled waste streams.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Handle in Chemical Fume Hood A->B C Obtain Designated 'Halogenated Organic Waste' Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Add Waste to Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container is 3/4 Full F->G H Request Waste Pickup from EHS G->H I EHS Collects for Licensed Disposal (Incineration) H->I S1 Spill Occurs S2 Contain & Absorb with Inert Material S1->S2 S4 Contact EHS/Emergency Response S1->S4 If Large Spill S3 Collect Contaminated Material as Hazardous Waste S2->S3 S3->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one (CAS No. 26518-76-3) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact. This compound is a heterocyclic building block used in the synthesis of various pharmaceuticals and other bioactive molecules. It is classified as a skin and eye irritant and may cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles with side shields or a Face ShieldMust be worn at all times to protect against splashes.
Skin Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Wash and remove gloves correctly.
Lab CoatA standard lab coat should be worn to protect street clothing.
Respiratory N95 Dust Mask or equivalentRecommended, especially when handling the powder form to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound during a typical experimental workflow, such as its use in a synthetic reaction.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS, paying close attention to hazard statements, precautionary measures, and emergency procedures.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

2. Weighing and Transfer:

  • Handle the solid compound carefully to minimize dust generation.

  • Use a dedicated spatula and weighing vessel.

  • Clean any spills immediately with appropriate materials (e.g., absorbent pads for solutions, or careful sweeping for solids).

3. Reaction Setup:

  • When setting up reactions, ensure all glassware is free from defects.

  • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions involving this compound may be performed under an inert atmosphere and may require heating.[1][2] Ensure proper setup and monitoring of the reaction conditions.

4. Post-Reaction Work-up and Purification:

  • Quenching and extraction procedures should be performed in the fume hood.

  • Be aware of the potential for the formation of hazardous byproducts.

  • During purification steps such as chromatography or recrystallization, continue to use all prescribed PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solvents and solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be disposed of as hazardous waste.

2. Decontamination:

  • Glassware: All glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate all work surfaces in the fume hood after completing the experiment.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh In Fume Hood handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.